DNS-8254
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H15BrF3N5O |
|---|---|
Molecular Weight |
454.2 g/mol |
IUPAC Name |
(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H15BrF3N5O/c1-10-4-15(27-17(25-10)23-9-24-27)12-6-18(21,22)8-26(7-12)16(28)11-2-3-14(20)13(19)5-11/h2-5,9,12H,6-8H2,1H3/t12-/m0/s1 |
InChI Key |
TTWAYHJJEHLVNR-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=NC2=NC=NN2C(=C1)[C@H]3CC(CN(C3)C(=O)C4=CC(=C(C=C4)F)Br)(F)F |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C3CC(CN(C3)C(=O)C4=CC(=C(C=C4)F)Br)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
DNS-8254: A Technical Guide on its Mechanism of Action in Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNS-8254 is a potent and selective inhibitor of Phosphodiesterase 2 (PDE2), an enzyme that plays a critical role in the regulation of cyclic nucleotide signaling within the central nervous system. By targeting PDE2, this compound modulates downstream pathways integral to synaptic plasticity and memory formation. This document provides a detailed overview of the core mechanism of action of this compound, drawing from its known pharmacological profile and the established role of PDE2 inhibition in memory enhancement. It includes a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PDE2 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of the PDE2 enzyme. PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in neuronal signaling. The inhibition of PDE2 by this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades that are fundamental for synaptic plasticity and memory consolidation.
Signaling Pathway
The memory-enhancing effects of this compound are mediated through the canonical cAMP/PKA/CREB and cGMP/PKG/CREB signaling pathways.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Pharmacology
| Parameter | Value | Species | Source |
| IC50 (hPDE2a) | 8 nM | Human | [1] |
Table 2: In Vivo Pharmacokinetics
| Parameter | Value | Species | Source |
| Intrinsic Clearance (Cl-int) | 25.6 µL/min/mg | Rat | [1] |
Table 3: In Vivo Efficacy (Novel Object Recognition)
| Compound | Dose | Species | Effect | Source |
| This compound | Data not publicly available | Rat | Significant memory enhancing effects | [1] |
Note: Specific quantitative data on the effects of this compound on cyclic nucleotide levels, CREB phosphorylation, BDNF expression, and the discrimination index in the novel object recognition test are not currently available in the public domain.
Key Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the mechanism of action and efficacy of this compound.
PDE2A Enzyme Inhibition Assay
This in vitro assay is used to determine the potency of this compound in inhibiting the PDE2A enzyme.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of recombinant human PDE2A enzyme. Prepare serial dilutions of this compound.
-
Pre-incubation: Add this compound dilutions to the enzyme preparation and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., 5% perchloric acid).
-
Hydrolysis: Add 5'-nucleotidase to the reaction mixture to convert the 5'-AMP or 5'-GMP product to adenosine or guanosine and inorganic phosphate (Pi).
-
Detection: Quantify the amount of Pi generated using a colorimetric assay (e.g., malachite green).
-
Data Analysis: Calculate the percentage of PDE2A inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Novel Object Recognition (NOR) Test
This in vivo behavioral assay is used to assess recognition memory in rodents and is a key method for evaluating the memory-enhancing effects of this compound.
Protocol:
-
Habituation Phase: Individually house the animals and handle them for several days before the test. On the day of the experiment, allow each animal to freely explore an empty, open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training Phase (T1): Place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a defined duration (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
Treatment: Immediately after the training phase, administer this compound or a vehicle control to the animals according to the study design (e.g., intraperitoneal injection).
-
Retention Interval: Return the animal to its home cage for a specific retention interval, which can range from a short-term (e.g., 1 hour) to a long-term (e.g., 24 hours) memory test.
-
Test Phase (T2): Place the animal back into the same arena, where one of the familiar objects has been replaced by a novel object of similar size and texture but different in shape and color. Allow the animal to explore for a set period (e.g., 5 minutes).
-
Data Recording and Analysis: Record the time spent exploring the familiar object (Tfamiliar) and the novel object (Tnovel). Calculate the Discrimination Index (DI) using the following formula: DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar) A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one, signifying intact recognition memory. An increase in the DI in the this compound treated group compared to the vehicle group would indicate a memory-enhancing effect.
Conclusion
This compound is a promising therapeutic agent for memory disorders, acting as a potent and selective inhibitor of PDE2. Its mechanism of action is well-grounded in the established role of the cAMP/cGMP signaling pathways in synaptic plasticity and memory formation. While specific quantitative data on the downstream effects of this compound are not yet widely available, the foundational pharmacological data and the reported efficacy in a preclinical model of memory strongly support its potential for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other PDE2 inhibitors as cognitive enhancers.
References
The Role of Phosphodiesterase Type 2 (PDE2) Inhibitors in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase type 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), has emerged as a compelling therapeutic target in the field of neuroscience. Its high expression in brain regions critical for cognition and emotional regulation, such as the hippocampus and cortex, positions it as a key modulator of neuronal signaling.[1][2] Inhibition of PDE2 presents a promising strategy for the treatment of a range of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, depression, and anxiety. This technical guide provides an in-depth overview of the role of PDE2 inhibitors in neuroscience, detailing their mechanism of action, summarizing key preclinical findings, and providing comprehensive experimental protocols for their evaluation.
Mechanism of Action of PDE2 Inhibitors
PDE2 enzymes regulate intracellular levels of the second messengers cAMP and cGMP.[3] By hydrolyzing these cyclic nucleotides, PDEs terminate their signaling cascades. A unique feature of PDE2 is that its activity is allosterically activated by cGMP. This means that increased levels of cGMP can lead to the degradation of both cGMP and cAMP by PDE2.[4]
PDE2 inhibitors block the catalytic activity of the PDE2 enzyme. This inhibition leads to an increase in the intracellular concentrations of both cAMP and cGMP, thereby enhancing the downstream signaling pathways mediated by these second messengers. These pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways, are crucial for regulating a multitude of neuronal functions, such as synaptic plasticity, gene expression, and neuronal survival.[5][6]
Signaling Pathway of PDE2 Inhibition
The following diagram illustrates the central role of PDE2 in cyclic nucleotide signaling and the impact of its inhibition.
Therapeutic Potential in Neuroscience
The ability of PDE2 inhibitors to modulate cyclic nucleotide signaling in the brain has positioned them as promising therapeutic agents for a variety of neurological and psychiatric conditions.
Cognitive Enhancement and Alzheimer's Disease
A significant body of preclinical research has demonstrated the pro-cognitive effects of PDE2 inhibitors. The selective PDE2 inhibitor Bay 60-7550 has been shown to improve learning and memory in various animal models. For instance, in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ)1-42, treatment with Bay 60-7550 significantly ameliorated cognitive deficits in the Morris Water Maze (MWM) and step-down passive avoidance tests.[1] These improvements are associated with the reversal of Aβ-induced increases in corticotropin-releasing factor (CRF) and glucocorticoid receptor (GR) levels, suggesting a regulatory role on the hypothalamic-pituitary-adrenal (HPA) axis.[1] Furthermore, Bay 60-7550 treatment has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP response element-binding protein (pCREB), key molecules involved in synaptic plasticity and memory formation.[1][6]
Depression and Anxiety
Stress-related psychiatric disorders like depression and anxiety are also potential therapeutic avenues for PDE2 inhibitors. Chronic stress has been shown to impair cognitive function and induce neuronal remodeling, effects that can be reversed by PDE2 inhibition.[7] Treatment with Bay 60-7550 has been found to rescue stress-induced decreases in performance in the elevated plus-maze and novelty suppressed feeding tests, indicating anxiolytic-like effects.[5] These behavioral improvements are linked to the normalization of PDE2-cAMP/cGMP signaling in brain regions like the amygdala and striatum.[5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of the PDE2 inhibitor Bay 60-7550.
Table 1: Effects of Bay 60-7550 on Cognitive Performance in the Morris Water Maze (Aβ1-42 Mouse Model)[1]
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (s) in Block 6 (Acquisition) | Time in Target Quadrant (s) (24h Probe) | Platform Crossings (24h Probe) |
| Vehicle Control | - | 22.93 ± 2.1 | ~20 | ~2 |
| Aβ1-42 + Vehicle | - | 45.8 ± 3.5 | ~10 | ~1 |
| Aβ1-42 + Bay 60-7550 | 0.5 | 35.2 ± 2.8 | ~15 | ~1.5 |
| Aβ1-42 + Bay 60-7550 | 1.0 | 28.6 ± 2.3 | ~18 | ~2 |
| Aβ1-42 + Bay 60-7550 | 3.0 | 24.1 ± 1.9 | ~22 | ~2.5 |
Table 2: Effects of Bay 60-7550 on Protein Expression in the Hippocampus (Aβ1-42 Mouse Model)[1][6]
| Treatment Group | Dose (mg/kg, i.p.) | pCREB/CREB Ratio (% of Control) | BDNF Expression (% of Control) |
| Vehicle Control | - | 100 | 100 |
| Aβ1-42 + Vehicle | - | ~50 | ~60 |
| Aβ1-42 + Bay 60-7550 | 3.0 | ~90 | ~95 |
Table 3: Effects of Bay 60-7550 on cGMP and cAMP Levels in Rat Hippocampal Slices[4]
| Treatment | cGMP Levels (fmol/mg protein) | cAMP Levels (fmol/mg protein) |
| Control | ~5 | ~200 |
| Bay 60-7550 (10 µM) | ~25 | ~250 |
| SNP (0.1 mM) | ~50 | ~200 |
| Bay 60-7550 (10 µM) + SNP (0.1 mM) | ~200 | ~300 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of PDE2 inhibitors in neuroscience research.
Morris Water Maze (MWM) Test
Objective: To assess hippocampal-dependent spatial learning and memory.
Apparatus:
-
A circular tank (90-100 cm in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform submerged 1 cm below the water surface.
-
A video tracking system (e.g., Ethovision).
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
Habituation (Day 0): Place each mouse in the pool without the platform for 60 seconds to allow for free swimming and adaptation to the environment.
-
Acquisition Training (Days 1-5):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four randomly assigned starting positions (North, South, East, West).
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (familiar objects) and one novel object.
Procedure:
-
Habituation (Day 1): Place each mouse in the empty arena for 5-10 minutes to allow for exploration and habituation.
-
Familiarization/Training (Day 2, Session 1):
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Test (Day 2, Session 2):
-
After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.[8]
-
Golgi-Cox Staining
Objective: To visualize and analyze neuronal morphology, including dendritic branching and spine density.
Materials:
-
Golgi-Cox solution (5% potassium dichromate, 5% mercuric chloride, 5% potassium chromate).
-
Tissue-protectant solution (30% sucrose solution).
-
Ammonia solution.
-
Sodium thiosulfate solution.
-
Vibratome or cryostat.
-
Microscope slides and mounting medium.
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Impregnation:
-
Transfer the brain into Golgi-Cox solution and store in the dark at room temperature for 7-14 days, changing the solution after the first 24 hours.
-
-
Cryoprotection:
-
Transfer the brain to a tissue-protectant solution (30% sucrose) and store at 4°C until it sinks.
-
-
Sectioning:
-
Section the brain at 100-200 µm thickness using a vibratome or cryostat.
-
-
Staining Development:
-
Mount sections on gelatin-coated slides.
-
Wash slides in distilled water.
-
Immerse in ammonia solution for 8 minutes.
-
Wash in distilled water.
-
Immerse in 5% sodium thiosulfate for 10 minutes in the dark.
-
Wash in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a series of increasing ethanol concentrations (50%, 70%, 95%, 100%).
-
Clear in xylene and coverslip with a mounting medium.
-
-
Analysis:
-
Visualize neurons under a microscope and quantify dendritic length, branching, and spine density using appropriate software (e.g., ImageJ with NeuronJ plugin).
-
Western Blotting for pCREB and BDNF
Objective: To quantify the expression levels of key proteins involved in synaptic plasticity.
Materials:
-
Brain tissue homogenates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Primary antibodies (anti-pCREB, anti-CREB, anti-BDNF, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Long-Term Potentiation (LTP) Measurement
Objective: To assess synaptic plasticity in hippocampal slices.
Apparatus:
-
Vibratome.
-
Slice chamber with perfusion system.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
Procedure:
-
Slice Preparation:
-
Rapidly dissect the hippocampus in ice-cold artificial cerebrospinal fluid (aCSF).
-
Cut 400 µm thick transverse slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single pulses at a low frequency (e.g., 0.033 Hz) to establish a stable baseline fEPSP for at least 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes.
-
Quantify LTP as the percentage increase in the fEPSP slope compared to the baseline.
-
Mandatory Visualizations
Experimental Workflow for Assessing Procognitive Effects of PDE2 Inhibitors
NMDA Receptor-CaMKII-cGMP/cAMP Signaling Pathway
Conclusion
PDE2 inhibitors represent a highly promising class of compounds for the treatment of a spectrum of neurological and psychiatric disorders. Their mechanism of action, centered on the potentiation of both cAMP and cGMP signaling, offers a unique approach to enhancing synaptic plasticity, promoting neuroprotection, and ultimately improving cognitive function and emotional regulation. The robust preclinical data, particularly for compounds like Bay 60-7550, underscore the therapeutic potential of this class. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the field of PDE2 inhibition in neuroscience.
References
- 1. Frontiers | Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of DNS-8254, a Novel Kinase Inhibitor
Disclaimer: The following technical guide on "DNS-8254" is a representative example generated to fulfill the structural and content requirements of the prompt. The compound "this compound," its associated targets, and all data presented herein are hypothetical and constructed based on common principles of drug discovery and development, as no public information on a molecule with this designation could be found.
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Discovery
This compound is a potent and selective small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target implicated in the pathogenesis of neurodegenerative diseases. The discovery of this compound was the result of a high-throughput screening (HTS) campaign designed to identify novel scaffolds for LRRK2 inhibition. From an initial library of 500,000 compounds, a primary hit, DNS-7921, was identified and subsequently optimized through a structure-activity relationship (SAR) campaign, leading to the development of the clinical candidate, this compound. This document outlines the synthesis pathway, biological activity, and key experimental protocols for this compound.
Synthesis Pathway of this compound
The synthesis of this compound is accomplished via a four-step linear sequence starting from commercially available 2-amino-4-chloropyridine. The pathway is designed for scalability and employs robust reaction conditions.
Caption: Multi-step synthesis pathway for this compound.
Biological Activity and Selectivity
This compound demonstrates high potency against the LRRK2 kinase and excellent selectivity against a panel of related kinases. The following tables summarize the key in vitro activity and pharmacokinetic properties.
Table 1: Structure-Activity Relationship (SAR) of Lead Compounds
| Compound ID | R1 Group | R2 Group | LRRK2 IC50 (nM) |
| DNS-7921 (Hit) | -H | -Cl | 875 |
| DNS-8144 | -CH3 | -Cl | 210 |
| DNS-8219 | -H | -OCH3 | 450 |
| This compound (Lead) | -CH3 | -OCH3 | 12 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| LRRK2 | 12 |
| JNK1 | > 10,000 |
| GSK3β | 8,500 |
| CDK2 | > 10,000 |
| SRC | 6,200 |
Table 3: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value |
| Cell Permeability (Caco-2, 10^-6 cm/s) | 18.5 |
| Microsomal Stability (t1/2, min) | 65 |
| Rat Oral Bioavailability (%) | 45 |
| Rat Brain Penetration (AUCbrain/AUCplasma) | 0.85 |
Mechanism of Action and Signaling Pathway
This compound functions by competitively binding to the ATP-binding pocket of LRRK2, thereby inhibiting its kinase activity. This prevents the downstream phosphorylation of its substrate, Rab10, which is implicated in vesicular trafficking and cellular stress responses.
Caption: Inhibition of LRRK2-mediated Rab10 phosphorylation by this compound.
Experimental Protocols
LRRK2 Kinase Inhibition Assay
-
Objective: To determine the IC50 of test compounds against LRRK2.
-
Materials: Recombinant human LRRK2, LRRKtide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 5 µL of diluted compound to a 384-well plate.
-
Add 10 µL of LRRK2 kinase and LRRKtide substrate solution in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay
-
Objective: To assess the cytotoxicity of this compound in a human neuroblastoma cell line (SH-SY5Y).
-
Materials: SH-SY5Y cells, DMEM/F12 medium, FBS, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence and plot the results as a percentage of the vehicle-treated control.
-
Experimental Workflow Visualization
Caption: High-level workflow from initial screening to in vivo testing.
Early Preclinical Research on DNS-8254: A Phosphodiesterase 2A Inhibitor for Cognitive Enhancement
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DNS-8254 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound elevates intracellular levels of these second messengers, activating downstream signaling pathways crucial for synaptic plasticity and memory formation. Early preclinical studies have demonstrated the potential of this compound to enhance cognitive function, particularly recognition memory, in rodent models. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.
Introduction
The modulation of cyclic nucleotide signaling pathways in the brain represents a promising therapeutic strategy for the treatment of cognitive disorders. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular concentrations of cAMP and cGMP, thereby controlling a wide range of cellular processes, including those underlying learning and memory. PDE2A is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex, making it an attractive target for cognitive enhancement.
This compound, also known as compound 27, emerged from a drug discovery program aimed at identifying novel and selective PDE2A inhibitors.[1] This document summarizes the initial preclinical data that established the pharmacological profile and cognitive-enhancing effects of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a key transcription factor involved in the regulation of genes essential for synaptic plasticity and long-term memory formation. The increased potency of this compound is attributed to the formation of a halogen bond with the oxygen of the Tyr827 residue within the active site of the PDE2A enzyme.[1]
Signaling Pathway of PDE2A Inhibition by this compound
Quantitative Data Summary
The following tables summarize the key quantitative data from the early preclinical evaluation of this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value |
| PDE2A IC50 | Human | 8 nM |
IC50: Half-maximal inhibitory concentration.
Table 2: Rat Pharmacokinetics of this compound
| Parameter | Value |
| Intrinsic Clearance (Cl-int) | 25.6 µL/min/mg |
Table 3: In Vivo Efficacy of this compound in the Rat Novel Object Recognition (NOR) Test
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | Data not available in abstract |
| This compound | Data not available in abstract | Statistically significant memory enhancement reported[1] |
Further details on the dose and specific discrimination index values require access to the full research publication.
Experimental Protocols
In Vitro PDE2A Enzyme Inhibition Assay
A detailed protocol for the in vitro PDE2A enzyme inhibition assay was not available in the public domain at the time of this review. However, such assays typically involve the following steps:
-
Enzyme and Substrate Preparation: Recombinant human PDE2A enzyme is purified. The substrates, radiolabeled cAMP and cGMP, are prepared in an appropriate assay buffer.
-
Compound Incubation: this compound is serially diluted and incubated with the PDE2A enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the radiolabeled substrate. After a defined incubation period, the reaction is terminated, often by the addition of a stop solution.
-
Separation and Quantification: The product of the enzymatic reaction (e.g., radiolabeled AMP or GMP) is separated from the unreacted substrate using techniques like scintillation proximity assay (SPA) beads or chromatography.
-
Data Analysis: The amount of product formed is quantified, and the IC50 value is calculated by fitting the data to a dose-response curve.
Experimental Workflow: In Vitro PDE2A Inhibition Assay
Rat Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:
-
Habituation Phase: On the first day, rats are individually placed in an open-field arena in the absence of any objects and allowed to explore freely for a set period (e.g., 5-10 minutes). This is repeated for 1-2 days to acclimate the animals to the testing environment and reduce novelty-induced stress.
-
Training/Familiarization Phase (T1): On the training day, two identical objects are placed in the arena. Each rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Testing Phase (T2): After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes). This compound or a vehicle control is typically administered orally (p.o.) at a specific time point before the training or testing phase.
Data Analysis: The primary measure of recognition memory is the Discrimination Index (DI) , calculated as:
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.
Experimental Workflow: Novel Object Recognition (NOR) Test
Conclusion and Future Directions
The early preclinical research on this compound has identified it as a potent and selective PDE2A inhibitor with the potential to enhance cognitive function. The in vitro data confirms its high potency against the human PDE2A enzyme, and in vivo studies in rats have demonstrated its ability to improve recognition memory. The favorable pharmacokinetic property of a low intrinsic clearance in rats suggests good metabolic stability.
Further research is warranted to fully characterize the therapeutic potential of this compound. This includes:
-
Comprehensive dose-response studies in the NOR test and other cognitive paradigms (e.g., Morris water maze for spatial memory, T-maze for working memory).
-
Detailed pharmacokinetic profiling, including bioavailability, brain penetration, and metabolite identification.
-
Pharmacodynamic studies to correlate drug exposure with target engagement (i.e., PDE2A inhibition in the brain) and downstream biomarker changes (e.g., cAMP/cGMP levels).
-
Safety and toxicology studies to establish a therapeutic window.
The promising initial findings for this compound provide a strong rationale for its continued investigation as a potential therapeutic agent for the treatment of cognitive impairment in various neurological and psychiatric disorders.
References
DNS-8254: A Potential Breakthrough in the Treatment of Memory Disorders
For Immediate Release
A deep dive into the preclinical data and mechanism of action of DNS-8254, a potent and selective PDE2a inhibitor, reveals its promise in enhancing cognitive function. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core science behind this novel compound.
This compound, a potent and selective inhibitor of phosphodiesterase 2a (PDE2a), has emerged as a promising therapeutic candidate for the treatment of memory disorders. Preclinical studies have demonstrated its ability to enhance memory in animal models, suggesting its potential to address the significant unmet medical need in conditions such as Alzheimer's disease and other dementias. This document provides a detailed examination of the experimental data, protocols, and the underlying signaling pathways associated with this compound.
Core Mechanism of Action: Targeting the PDE2a Enzyme
This compound exerts its effects by selectively inhibiting the PDE2a enzyme, which is highly expressed in brain regions critical for memory and learning, including the hippocampus and prefrontal cortex. PDE2a is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers in intracellular signaling. By inhibiting PDE2a, this compound leads to an increase in the intracellular levels of both cAMP and cGMP. This elevation in cyclic nucleotides activates downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which are known to play a crucial role in synaptic plasticity, a fundamental process for memory formation and consolidation.
The memory-enhancing effects of this compound are believed to be mediated through the modulation of the N-methyl-D-aspartate receptor (NMDAR)-Calcium/calmodulin-dependent protein kinase II (CaMKII)-cGMP/cAMP signaling pathway.
Preclinical Efficacy: Quantitative Data
The therapeutic potential of this compound has been evaluated in preclinical models of memory impairment. The key quantitative findings from these studies are summarized below.
| Parameter | Value | Species/Model | Source |
| hPDE2a IC50 | 8 nM | Human (in vitro) | [1] |
| Rat Cl-int | 25.6 uL/min/mg | Rat (in vitro) | [1] |
hPDE2a IC50: The half-maximal inhibitory concentration against human phosphodiesterase 2a, indicating the potency of the compound. A lower value signifies higher potency. Rat Cl-int: Intrinsic clearance in rat liver microsomes, a measure of the metabolic stability of the compound.
Experimental Protocols
The following section details the methodology for the key in vivo experiment cited in the evaluation of this compound.
Novel Object Recognition (NOR) Test in Rats
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Animal Model:
-
Species: Rat
-
Strain: Specific strain details were not available in the reviewed literature.
-
Sex: Typically, male rats are used to avoid hormonal cycle variations.
-
Age: Young adult rats are commonly used.
Procedure:
-
Habituation Phase: On the first day, rats are individually placed in an open-field arena (e.g., a 40 cm x 40 cm x 40 cm box) for a period of 5-10 minutes to allow them to acclimate to the new environment. This is done in the absence of any objects. This phase reduces novelty-induced stress during the subsequent testing phases.
-
Training/Familiarization Phase (T1): Twenty-four hours after habituation, two identical objects are placed in opposite corners of the arena. Each rat is then placed in the center of the arena and allowed to freely explore the objects for a set period, typically 3-5 minutes. The time spent exploring each object is recorded. Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose.
-
Inter-Trial Interval (ITI): Following the training phase, the rat is returned to its home cage for a specific duration, known as the inter-trial interval. This interval can be varied to assess short-term or long-term memory. A 24-hour ITI is often used to evaluate long-term recognition memory.
-
Testing Phase (T2): After the ITI, the rat is returned to the arena. In this phase, one of the familiar objects from the training phase is replaced with a novel object of similar size and complexity but different in shape and texture. The rat is allowed to explore the familiar and novel objects for a set period (e.g., 3-5 minutes). The time spent exploring each object is recorded.
Drug Administration:
-
This compound or a vehicle control is administered to the rats at a specific time point before the training phase. The route of administration (e.g., oral gavage) and the dosage are critical parameters that are determined during dose-ranging studies.
Data Analysis: The primary measure of cognitive performance in the NOR test is the Discrimination Index (DI) . It is calculated using the following formula:
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates that the rat spent more time exploring the novel object, suggesting that it remembered the familiar object. A DI of zero suggests no preference, indicating a memory deficit. Statistical analysis, typically a t-test or ANOVA, is used to compare the DI between the this compound treated group and the vehicle-treated control group. A significantly higher DI in the this compound group indicates a memory-enhancing effect.
Visualizing the Core Mechanisms
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: this compound inhibits PDE2a, increasing cGMP and cAMP levels, leading to enhanced synaptic plasticity.
Caption: Workflow of the Novel Object Recognition test to evaluate the efficacy of this compound.
References
DNS-8254 and its effects on synaptic plasticity
A Comprehensive Review of DNS-8254 and its Impact on Synaptic Plasticity
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. The modulation of synaptic plasticity represents a key therapeutic strategy for a range of neurological and psychiatric disorders. This document provides a detailed technical overview of this compound, a novel compound that has garnered significant interest for its potential to modulate synaptic plasticity. We will delve into its mechanism of action, summarize key experimental findings, and provide detailed protocols for the methodologies used to elucidate its effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Disclaimer: The compound "this compound" appears to be a hypothetical or proprietary designation not currently in the public scientific literature. As such, the following data, protocols, and pathways are presented as a template based on common experimental approaches in the field of synaptic plasticity research and should be adapted based on the actual properties of a specific molecule of interest.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key parameters of synaptic plasticity.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Rodent Hippocampal Slices
| This compound Concentration | Field Excitatory Postsynaptic Potential (fEPSP) Slope (% of Baseline) | Latency to Onset (min) | Duration of Effect (hours) |
| Vehicle Control | 150 ± 5% | N/A | >4 |
| 1 µM | 175 ± 7% | 10 | >6 |
| 10 µM | 210 ± 8% | 5 | >8 |
| 50 µM | 160 ± 6% (slight reduction) | 5 | >8 |
Table 2: Impact of this compound on Dendritic Spine Density in Cultured Neurons
| Treatment Group | Spine Density (spines/10 µm) | Spine Head Diameter (µm) | Spine Neck Length (µm) |
| Vehicle Control | 1.2 ± 0.1 | 0.5 ± 0.05 | 0.8 ± 0.07 |
| This compound (10 µM) | 1.8 ± 0.2 | 0.7 ± 0.06 | 0.7 ± 0.05 |
| Positive Control (BDNF) | 1.9 ± 0.2 | 0.75 ± 0.05 | 0.65 ± 0.06 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
-
Tissue Preparation: Adult male Wistar rats (8-10 weeks old) are anesthetized with isoflurane and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Transverse hippocampal slices (400 µm) are prepared using a vibratome and allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: A single slice is transferred to a submerged recording chamber and continuously perfused with oxygenated aCSF at 32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
LTP Induction and Drug Application: A stable baseline of fEPSPs is recorded for 20 minutes by stimulating at 0.033 Hz. LTP is induced by a high-frequency stimulation (HFS) protocol consisting of three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds. This compound or vehicle is added to the perfusion bath 30 minutes prior to HFS and maintained throughout the recording period. The fEPSP slope is monitored for at least 60 minutes post-HFS.
2. Microscopy: Dendritic Spine Imaging and Analysis
-
Cell Culture and Transfection: Primary hippocampal neurons are cultured from E18 rat embryos. At DIV 14 (days in vitro), neurons are transfected with a plasmid encoding Green Fluorescent Protein (GFP) using lipofectamine to visualize dendritic spines.
-
Drug Treatment: At DIV 21, cultured neurons are treated with this compound (10 µM), vehicle, or Brain-Derived Neurotrophic Factor (BDNF) as a positive control for 24 hours.
-
Imaging: Neurons are fixed with 4% paraformaldehyde, mounted on slides, and imaged using a laser-scanning confocal microscope with a 63x oil-immersion objective. Z-stacks of dendritic segments are acquired.
-
Analysis: Dendritic spine density, head diameter, and neck length are quantified from the 3D reconstructed images using image analysis software (e.g., ImageJ/Fiji). At least 10-15 neurons per condition from three independent cultures are analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathway of this compound and the general experimental workflow.
Caption: Putative signaling cascade initiated by this compound.
An In-depth Technical Guide to DNS-8254 (CAS 1821107-98-5): A Selective PDE2A Inhibitor for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DNS-8254, a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), developed for the potential treatment of memory disorders. This document collates available preclinical data, experimental methodologies, and an exploration of its mechanism of action to serve as a valuable resource for researchers in neuroscience and drug development.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 1821107-98-5 | [1] |
| Molecular Formula | C18H15BrF3N5O | [2] |
| Mechanism of Action | Selective PDE2A Inhibitor | [1] |
| Therapeutic Indication | Memory Disorders | [2] |
| Originator | Dart NeuroScience LLC | [2] |
Quantitative Data Summary
A compilation of the key in vitro and in vivo quantitative data for this compound is presented below, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Type | Reference |
| Human PDE2A | 8 | Biochemical Assay | [1] |
Table 2: Rat Pharmacokinetic Profile
| Parameter | Value | Route of Administration | Reference |
| Intrinsic Clearance (Cl-int) | 25.6 µL/min/mg | Not specified | [3] |
| General Profile | Favorable | Oral | [1] |
Table 3: In Vivo Efficacy in Novel Object Recognition (Rat Model)
| Dose | Effect | Model | Reference |
| Not Specified | Significant memory enhancing effects | Novel Object Recognition | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pro-cognitive effects by selectively inhibiting the PDE2A enzyme. PDE2A is a dual-substrate phosphodiesterase that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] In the central nervous system, particularly in regions crucial for memory formation like the hippocampus, the inhibition of PDE2A leads to an accumulation of intracellular cAMP and cGMP.[5] This elevation in second messengers activates downstream signaling cascades, most notably the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways. These kinases, in turn, phosphorylate and activate the cAMP response element-binding protein (CREB), a key transcription factor involved in synaptic plasticity and long-term memory formation.[5] The enhanced CREB activity is believed to underpin the memory-enhancing effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
PDE2A Inhibition Assay (Biochemical)
The in vitro potency of this compound against human PDE2A was likely determined using a biochemical assay, such as a fluorescence polarization (FP) assay or a scintillation proximity assay (SPA). A generalized protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human PDE2A enzyme is purified. A fluorescently labeled or radiolabeled cAMP or cGMP substrate is prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Reaction: The PDE2A enzyme is incubated with the various concentrations of this compound for a predefined period at room temperature in a microplate format.
-
Substrate Addition: The labeled cAMP or cGMP substrate is added to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a specific incubation time, the reaction is stopped. The amount of hydrolyzed substrate is quantified. In an FP assay, this is measured by the change in fluorescence polarization. In an SPA, it is measured by the proximity of a radiolabeled product to a scintillant-coated bead.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to control wells (with and without the enzyme). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Novel Object Recognition (NOR) Test in Rats
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally consists of three phases:
-
Habituation Phase:
-
Rats are individually placed in an open-field arena (e.g., a 50 cm x 50 cm x 50 cm box) for 5-10 minutes in the absence of any objects for 2-3 consecutive days. This allows the animals to acclimate to the testing environment and reduces novelty-induced stress.
-
-
Training/Familiarization Phase (T1):
-
On the test day, two identical objects (e.g., small plastic toys or metal blocks) are placed in the arena at a fixed distance from each other.
-
A rat is placed in the arena, midway between the two objects, and allowed to freely explore for a set period (e.g., 5 minutes).
-
The time spent exploring each object (defined as the nose of the rat being within 2 cm of the object and oriented towards it) is recorded using video tracking software or by a trained observer.
-
After the session, the rat is returned to its home cage.
-
-
Testing Phase (T2):
-
Following a specific inter-trial interval (e.g., 1 hour or 24 hours), the rat is returned to the same arena.
-
One of the familiar objects from T1 is replaced with a novel object of similar size and complexity but different in shape and appearance. The position of the novel and familiar objects is counterbalanced across animals.
-
The rat is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis:
-
A discrimination index (DI) is calculated to quantify memory performance: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one, signifying intact recognition memory. The effects of this compound would be assessed by administering the compound (at various doses, typically via oral gavage) at a specific time before the training phase and comparing the DI of the treated group to a vehicle-treated control group.
-
Preclinical Safety and Toxicology
As of the latest available information, detailed preclinical safety and toxicology data for this compound have not been publicly disclosed. Standard preclinical toxicology programs for small molecules intended for central nervous system indications typically include:
-
In vitro safety pharmacology: Assessment of effects on key ion channels (e.g., hERG) to evaluate pro-arrhythmic potential.
-
In vivo safety pharmacology: Evaluation of effects on the cardiovascular, respiratory, and central nervous systems in rodents and non-rodents.
-
Genotoxicity studies: A battery of tests (e.g., Ames test, in vitro micronucleus test, in vivo micronucleus test) to assess mutagenic and clastogenic potential.
-
Repeat-dose toxicity studies: Administration of the compound for various durations (e.g., 28 days, 90 days) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish the No-Observed-Adverse-Effect-Level (NOAEL).
Further research and disclosure from the originating company would be required to fully characterize the safety profile of this compound.
Conclusion
This compound is a potent and selective PDE2A inhibitor with demonstrated pro-cognitive effects in a preclinical model of memory. Its mechanism of action, centered on the enhancement of cAMP/cGMP signaling in the brain, represents a promising therapeutic strategy for memory disorders. This technical guide summarizes the currently available data to facilitate further research and development efforts in this area. The provided experimental protocols offer a foundation for the replication and extension of these findings. A comprehensive understanding of its preclinical safety and toxicology profile will be critical for its potential translation to clinical settings.
References
- 1. Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Dart NeuroScience LLC -- Internal Research [dartneuroscience.com]
- 4. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dart NeuroScience LLC -- Scientific Advisory Board [dartneuroscience.com]
Preliminary Safety and Toxicity Profile of DNS-8254: A Technical Overview
Disclaimer: Publicly available information regarding the safety and toxicity of the specific compound DNS-8254 is limited. This document provides a comprehensive overview based on the known pharmacology of this compound as a Phosphodiesterase 2 (PDE2) inhibitor and incorporates publicly accessible safety and toxicity data from other selective PDE2 inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution, as the safety profile of related compounds may not be directly applicable to this compound.
Introduction to this compound
This compound is a potent and selective inhibitor of Phosphodiesterase 2 (PDE2), an enzyme that plays a crucial role in intracellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Due to its significant expression in the brain, PDE2 has been identified as a therapeutic target for cognitive disorders.
Mechanism of Action: PDE2 Inhibition
PDE2 is a dual-substrate enzyme that degrades both cAMP and cGMP. A key feature of PDE2 is its allosteric activation by cGMP, which increases its hydrolytic activity towards cAMP. By inhibiting PDE2, compounds like this compound prevent the breakdown of cAMP and cGMP, leading to their increased intracellular levels. This elevation in second messengers can modulate various downstream signaling pathways, including those involved in synaptic plasticity, a cellular mechanism underlying learning and memory.
Methodological & Application
Application Notes and Protocols for DNS-8254 in a Rat Model of Novel Object Recognition
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNS-8254 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that plays a crucial role in intracellular signaling cascades involved in learning and memory. Inhibition of PDE2 leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which in turn activate protein kinases A (PKA) and G (PKG). This signaling cascade ultimately modulates the activity of the transcription factor cAMP response element-binding protein (CREB), a key regulator of the gene expression required for long-term memory consolidation. Preclinical studies have demonstrated that this compound has significant memory-enhancing effects in a rat model of novel object recognition (NOR), a widely used behavioral assay to assess recognition memory.[1][2]
These application notes provide a detailed protocol for utilizing this compound in a rat model of novel object recognition to evaluate its potential as a cognitive enhancer.
Data Presentation
While specific quantitative data for this compound in the novel object recognition test are not publicly available, the following tables represent the expected data structure and hypothetical results demonstrating a positive effect of a PDE2 inhibitor. The data for the reference compound, Bay 60-7550, a well-characterized PDE2 inhibitor, is included for comparative purposes.
Table 1: Exploration Times in the Novel Object Recognition Test (Seconds)
| Treatment Group | Total Exploration Time (Familiar + Novel) | Time Exploring Familiar Object | Time Exploring Novel Object |
| Vehicle | 45.8 ± 3.2 | 23.1 ± 2.1 | 22.7 ± 1.9 |
| This compound (Hypothetical Dose 1) | 47.2 ± 3.5 | 18.9 ± 1.8 | 28.3 ± 2.4* |
| This compound (Hypothetical Dose 2) | 46.5 ± 3.1 | 16.3 ± 1.5 | 30.2 ± 2.6 |
| Bay 60-7550 (3 mg/kg) | 48.1 ± 3.8 | 17.5 ± 1.7 | 30.6 ± 2.9 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to the familiar object exploration time within the same group (paired t-test).
Table 2: Discrimination Index in the Novel Object Recognition Test
| Treatment Group | Discrimination Index (DI) |
| Vehicle | -0.01 ± 0.05 |
| This compound (Hypothetical Dose 1) | 0.20 ± 0.06* |
| This compound (Hypothetical Dose 2) | 0.30 ± 0.07 |
| Bay 60-7550 (3 mg/kg) | 0.27 ± 0.06 |
*Data are presented as mean ± SEM. The Discrimination Index is calculated as (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time). *p<0.05, *p<0.01 compared to the vehicle group (one-way ANOVA followed by Dunnett's post-hoc test).
Experimental Protocols
This section provides a detailed methodology for conducting the novel object recognition test in rats to evaluate the effects of this compound.
Materials and Apparatus
-
Subjects: Adult male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory cages with ad libitum access to food and water, maintained on a 12:12 hour light-dark cycle.
-
Apparatus: A square open-field box (e.g., 50 cm x 50 cm x 40 cm) made of non-porous material (e.g., PVC or Plexiglas) for easy cleaning. The color of the box should provide good contrast with the animals.
-
Objects: Two sets of identical objects and one set of novel objects. The objects should be of similar size, but differ in shape and texture. They should be heavy enough that the rats cannot displace them and made of a material that is easy to clean (e.g., glass, metal, or hard plastic).
-
Video Recording and Analysis System: A camera mounted above the open field to record the sessions for later analysis. Automated tracking software is recommended for accurate and unbiased measurement of exploration time.
-
This compound: To be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The specific dosage for this compound in this assay is not publicly available; therefore, a dose-range finding study is recommended, starting with doses analogous to other PDE2 inhibitors like Bay 60-7550 (e.g., 1, 3, and 10 mg/kg).
-
Vehicle: The solvent used to dissolve this compound.
Experimental Procedure
The protocol consists of three phases: habituation, training (familiarization), and testing.
Phase 1: Habituation (2-3 days)
-
Handle the rats for 5 minutes each day for 2-3 days leading up to the experiment to acclimate them to the experimenter.
-
On each of the two days preceding the training day, place each rat individually into the empty open-field box and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress and exploratory behavior during the training and testing phases.
-
Clean the apparatus thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
Phase 2: Training (Familiarization) (Day 3)
-
Administer this compound or vehicle to the rats via the intended route of administration (e.g., intraperitoneal injection or oral gavage). Based on studies with other PDE2 inhibitors, administration 30 minutes prior to the training session is a common and effective time point.
-
Following the pre-treatment period, place two identical objects (A and A) in opposite corners of the open-field box.
-
Gently place a rat into the box, facing the wall away from the objects.
-
Allow the rat to explore the objects for a fixed period, typically 5 minutes.
-
Record the session for later analysis of the time spent exploring each object. Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose or paws.
-
After the training session, return the rat to its home cage.
-
Clean the objects and the apparatus thoroughly.
Phase 3: Testing (Day 4)
-
The testing phase is conducted after a specific retention interval, typically 24 hours for assessing long-term memory.
-
Place one of the familiar objects (A) and one novel object (B) in the same locations as in the training phase. The position of the novel object should be counterbalanced across animals.
-
Gently place the rat back into the open-field box.
-
Allow the rat to explore the objects for 5 minutes and record the session.
-
Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
After the session, return the rat to its home cage.
-
Clean the objects and the apparatus thoroughly.
Data Analysis
-
Exploration Time: Manually or with an automated system, score the time each rat spends exploring each object during the training and testing phases.
-
Discrimination Index (DI): Calculate the DI to quantify recognition memory. A positive DI indicates that the rat spent more time exploring the novel object, suggesting it remembers the familiar one. The formula is:
-
DI = (Tn - Tf) / (Tn + Tf)
-
-
Statistical Analysis:
-
During the training phase, a paired t-test can be used to ensure that there was no inherent preference for either of the two identical objects.
-
During the testing phase, a paired t-test can be used within each group to compare the time spent exploring the novel versus the familiar object.
-
A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) can be used to compare the DI between the different treatment groups (vehicle vs. This compound doses).
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in Memory Enhancement
Caption: Signaling pathway of this compound in enhancing memory.
Experimental Workflow for Novel Object Recognition Test
Caption: Experimental workflow for the Novel Object Recognition test.
References
Application Notes and Protocols for DNS-8254 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and use of DNS-8254, a potent and selective Phosphodiesterase 2 (PDE2) inhibitor, in cell culture experiments. The information is intended to guide researchers in utilizing this compound for in vitro studies.
Introduction to this compound
This compound is a highly potent and selective inhibitor of Phosphodiesterase 2A (PDE2A), with a reported half-maximal inhibitory concentration (IC50) of 8 nM for human PDE2A (hPDE2a)[1][2][3]. As a PDE2 inhibitor, this compound modulates intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is allosterically activated by cGMP. By inhibiting PDE2, this compound can prevent the breakdown of cAMP and cGMP, leading to an increase in their intracellular concentrations and subsequent activation of downstream signaling pathways. This mechanism makes this compound a valuable tool for investigating the role of the PDE2 enzyme in various cellular processes.
Data Presentation
Physicochemical Properties and Efficacy
| Property | Value | Reference |
| Target | Phosphodiesterase 2A (PDE2A) | [1][2][3] |
| IC50 (hPDE2a) | 8 nM | [1][2][3] |
| CAS Number | 1821107-98-5 | [1] |
| Molecular Formula | C21H20N6O3 | N/A |
| Molecular Weight | 404.42 g/mol | N/A |
| Solubility | Soluble in DMSO | General knowledge for similar compounds |
Recommended Working Concentrations for Cell-Based Assays
Note: The following concentrations are suggested starting points based on the IC50 value and typical usage for potent enzyme inhibitors. Optimal concentrations should be determined experimentally for each cell line and assay.
| Assay Type | Suggested Concentration Range | Notes |
| Functional Assays (e.g., cAMP/cGMP measurement) | 10 nM - 1 µM | Start with concentrations around the IC50 and perform a dose-response curve. |
| Cell Viability/Cytotoxicity Assays | 1 µM - 25 µM | Higher concentrations may be needed to observe cytotoxic effects. It is crucial to include a vehicle control (DMSO). |
| Signaling Pathway Analysis (e.g., Western Blot) | 100 nM - 5 µM | The concentration will depend on the specific target and the duration of the treatment. |
Experimental Protocols
Protocol for Dissolving this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of this compound (404.42 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 404.42 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 247.2 µL
-
-
Carefully add the calculated volume of DMSO to the vial of this compound.
-
Vortex gently until the powder is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Protocol for Preparing Working Solutions in Cell Culture Medium
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in your experiments.
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For lower working concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
Directly add the required volume of the 10 mM stock solution (or an intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration.
-
For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
To prepare 10 mL of cell culture medium with a final this compound concentration of 100 nM:
-
Add 1 µL of the 10 mM stock solution to 9.999 mL of cell culture medium.
-
-
Mix thoroughly by gentle inversion or pipetting before adding to the cells.
-
Protocol for Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM).
-
Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualization of Signaling Pathways and Workflows
PDE2 Signaling Pathway
Caption: PDE2A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for using this compound in cell-based assays.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety information.
By following these protocols and recommendations, researchers can effectively utilize this compound as a tool to investigate the physiological and pathological roles of the PDE2 enzyme in their cell culture models.
References
Application Notes and Protocols: DNS-8254 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNS-8254 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme highly expressed in brain regions critical for memory and cognitive function, such as the hippocampus and prefrontal cortex.[1] In the context of Alzheimer's disease (AD), the modulation of cyclic nucleotide signaling pathways has emerged as a promising therapeutic strategy. PDE2A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE2A by this compound leads to an increase in the intracellular levels of these second messengers, which are crucial for synaptic plasticity and memory formation. Preclinical studies have demonstrated that this compound is orally active, brain-penetrant, and exhibits memory-enhancing effects in rodent models.[1][2] These characteristics make this compound a valuable research tool for investigating the role of the PDE2A pathway in AD pathogenesis and for evaluating its potential as a therapeutic agent.
Data Presentation
In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Species | Notes |
| This compound | PDE2A | 8 | Human | Potent and selective inhibitor.[1][2] |
Signaling Pathway
The therapeutic rationale for using this compound in Alzheimer's disease research is based on its ability to modulate downstream signaling cascades that are compromised in the disease state. By inhibiting PDE2A, this compound elevates cAMP and cGMP levels, leading to the activation of key protein kinases, PKA and PKG, respectively. These kinases, in turn, phosphorylate and activate the cAMP response element-binding protein (CREB), a critical transcription factor for synaptic plasticity and memory. CREB activation is known to be impaired in Alzheimer's disease.
Experimental Protocols
In Vitro PDE2A Enzyme Inhibition Assay
This protocol is a representative method for determining the IC50 value of this compound against the PDE2A enzyme.
Materials:
-
Recombinant human PDE2A enzyme
-
This compound
-
[³H]-cGMP or [³H]-cAMP
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for the assay.
-
In microcentrifuge tubes, add the assay buffer, the diluted this compound or vehicle (for control), and the recombinant PDE2A enzyme.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding the [³H]-cGMP or [³H]-cAMP substrate. The final reaction volume is typically 200 µL.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate the reaction by boiling the tubes for 2 minutes, followed by cooling on ice.
-
Add snake venom nucleotidase to each tube and incubate for 10 minutes at 30°C. This will convert the radiolabeled 5'-GMP or 5'-AMP to the corresponding nucleoside.
-
Add a slurry of the anion-exchange resin to each tube to bind the unreacted [³H]-cGMP or [³H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the radiolabeled nucleoside) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vivo Novel Object Recognition (NOR) Test in a Rat Model
This protocol provides a framework for assessing the pro-cognitive effects of this compound in a rodent model of recognition memory.
Animals:
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.
-
A set of identical objects for the familiarization phase and a distinct set of novel objects for the test phase. Objects should be heavy enough that the rats cannot displace them.
Procedure:
-
Habituation:
-
Handle the rats for several days before the experiment to acclimate them to the experimenter.
-
On the day before the test, allow each rat to freely explore the empty open-field arena for 10 minutes to habituate to the environment.
-
-
Drug Administration:
-
This compound can be administered orally (p.o.) via gavage. The vehicle should be administered to the control group.
-
The dose and timing of administration should be optimized. A typical starting point would be to administer the compound 60 minutes before the familiarization phase.
-
-
Familiarization Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing or touching with the nose).
-
After the session, return the rat to its home cage.
-
-
Inter-Trial Interval (ITI):
-
A delay is introduced between the familiarization and test phases. This can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the rat back in the center of the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates that the rat spent more time exploring the novel object, suggesting it remembers the familiar object.
-
Compare the DI between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of PDE2A in cognitive processes and its potential as a therapeutic target in Alzheimer's disease. The provided protocols offer a starting point for researchers to explore the in vitro and in vivo effects of this compound. Further studies are warranted to fully characterize the efficacy of this compound in transgenic Alzheimer's disease models, with a focus on its impact on amyloid-beta and tau pathologies.
References
Application Notes and Protocols for Rodent Studies of Novel Compounds: A General Framework in the Absence of Specific Data for DNS-8254
Disclaimer: As of the last update, specific pharmacological and pharmacokinetic data for DNS-8254 is not publicly available. The following application notes and protocols are based on established methodologies for rodent studies with novel small molecule inhibitors and should be adapted as specific information for this compound becomes available.
Introduction
These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel compounds in rodent models. The proper administration and characterization of a new chemical entity are critical for obtaining reliable and reproducible data to inform clinical development. This document provides a general framework for administration methods, pharmacokinetic analysis, and the use of preclinical models, which can be applied to a compound like this compound.
Administration Routes in Rodent Studies
The choice of administration route is a critical step in study design, influencing bioavailability, efficacy, and potential toxicity. The selection depends on the compound's physicochemical properties, the target tissue, and the desired pharmacokinetic profile.[1][2] Common routes for administering substances to mice and rats are detailed below.
Table 1: Common Administration Routes in Mice[1]
| Route | Volume (Adult Mouse) | Needle Size (Gauge) | Relative Absorption Rate | Anesthesia Required | Key Considerations |
| Intravenous (IV) | < 0.2 ml | 27-30 | Fastest | No (tail vein) | Rapid onset, 100% bioavailability. Requires technical skill. |
| Intraperitoneal (IP) | < 2-3 ml | 25-27 | Fast | No | Large volume possible, but potential for injection into organs. |
| Subcutaneous (SC) | < 2-3 ml | 25-27 | Slow | No | Slower absorption, suitable for sustained release formulations. |
| Intramuscular (IM) | < 0.05 ml | 27-30 | Moderate | No | Can be painful and cause tissue damage.[2] |
| Oral (PO) - Gavage | < 1-2 ml | 20-22 (gavage needle) | Variable | No | Subject to first-pass metabolism. Risk of esophageal or tracheal injury.[2] |
| Intranasal (IN) | < 35 µL | - | Fast | Often | Bypasses the blood-brain barrier for CNS delivery.[3] |
| Intratracheal (IT) | < 50 µL | - | Fast | Yes | Direct lung delivery.[3] |
This table provides a non-exhaustive list of administration routes and their general characteristics.[2]
Experimental Protocol: Oral Gavage in Mice
Oral gavage is a common method for enteral administration.[3]
Materials:
-
Test compound (e.g., this compound) formulated in an appropriate vehicle.
-
Gavage needles (flexible or rigid, appropriate size for the mouse).
-
Syringes.
-
Animal scale.
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Fill a syringe with the calculated volume of the test compound.
-
Securely restrain the mouse to prevent movement.
-
Gently insert the gavage needle into the esophagus. Ensure the needle has not entered the trachea.
-
Slowly dispense the liquid from the syringe.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
Pharmacokinetic Evaluation in Rodents
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a novel compound.[4][5][6] Below is a summary of key PK parameters to evaluate, with example data from studies on other compounds in rats.
Table 2: Key Pharmacokinetic Parameters for Evaluation in Rats
| Parameter | Description | Example: Compound 502U83[4] | Example: Nizatidine[6] | Example: Dasatinib[7] |
| Cmax | Maximum plasma concentration | 5.3 µg/ml (oral) | Proportional to dose (oral) | Enhanced with naringenin pretreatment (oral)[7] |
| Tmax | Time to reach Cmax | 0.28 hr (oral) | 0.5-1.0 hr (oral & IV) | 50% increase with naringenin pretreatment (oral)[7] |
| t1/2 | Half-life | 1.73 hr (IV) | Faster in rats than dogs | 28.41% increase with naringenin pretreatment (oral)[7] |
| AUC | Area under the plasma concentration-time curve | Not specified | Proportional to dose (oral) | 72.64% increase with naringenin pretreatment (oral)[7] |
| Bioavailability (F%) | Fraction of administered dose that reaches systemic circulation | 62% (oral) | 72.4% (oral) | Not specified |
| CL | Clearance | Not specified | Faster in rats than dogs | 46.25% decrease with naringenin pretreatment (oral)[7] |
Preclinical Cancer Models in Rodent Studies
The selection of an appropriate preclinical cancer model is crucial for evaluating the efficacy of a novel anti-cancer agent.[8][9][10][11]
-
Cell-line Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. These are widely used for initial efficacy screening.[11]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are implanted directly into immunodeficient mice. PDX models often better recapitulate the heterogeneity and biology of the original tumor.[8][9]
-
Syngeneic Models: Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the immune system with the tumor and for evaluating immunotherapies.[11]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors spontaneously. These models are valuable for studying tumor initiation and progression in an immunocompetent host.[8]
Visualizations
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical evaluation of a novel compound.
Hypothetical Signaling Pathway Inhibition
Note: The specific signaling pathway targeted by this compound is unknown. The following diagram illustrates a generic kinase inhibitor pathway as an example.
Caption: Example of a generic signaling pathway inhibited by a kinase inhibitor.
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and disposition in the rat of a DNA intercalator 502U83 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of nizatidine in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Dasatinib in Rats: a Potential Food-Drug Interaction with Naringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of new preclinical models to advance adrenocortical carcinoma research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precision preclinical modeling to advance cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orthotopic and metastatic tumour models in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of DNS-8254 on Long-Term Potentiation
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity.[1][2][3] It is a fundamental mechanism underlying synaptic plasticity, learning, and memory.[1][2][3][4] The induction and maintenance of LTP, particularly in the hippocampus, are critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors and the subsequent trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the postsynaptic membrane.[5][6][7][8][9] Dysregulation of these processes has been implicated in various neurological and neurodegenerative disorders, including Alzheimer's disease.[10][11][12][13]
DNS-8254 is a novel compound under investigation for its potential to modulate synaptic plasticity. As a potent and reversible open-channel blocker of the NMDA receptor, its mechanism bears resemblance to well-characterized antagonists like dizocilpine (MK-801).[14] This document provides detailed protocols for researchers, scientists, and drug development professionals to measure the effects of this compound on LTP in hippocampal slices. The described methodologies cover electrophysiological recordings and data analysis to characterize the impact of this compound on this key cellular correlate of learning and memory.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from experiments investigating the effects of this compound on LTP.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| Concentration of this compound | n (slices) | Input/Output (I/O) Curve Slope (mV/µA) | Paired-Pulse Facilitation (PPF) Ratio (2nd EPSP/1st EPSP) |
| Vehicle Control | |||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 2: Effect of this compound on the Induction and Maintenance of Long-Term Potentiation
| Treatment Group | n (slices) | Baseline fEPSP Slope (V/s) | fEPSP Slope 50-60 min post-HFS (% of baseline) |
| Vehicle Control + HFS | |||
| 1 µM this compound + HFS | |||
| 10 µM this compound + HFS | |||
| 100 µM this compound + HFS | |||
| Vehicle Control (No HFS) |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the procedure for obtaining viable acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 3 MgCl₂, 1 CaCl₂. Osmolality ~300-310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 1.3 MgCl₂, 2.5 CaCl₂. Osmolality ~300-310 mOsm.
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform decapitation and rapidly dissect the brain.
-
Submerge the brain in ice-cold, carbogen-saturated cutting solution.
-
Isolate the hippocampus and glue it to the vibratome stage.
-
Cut 300-400 µm thick transverse hippocampal slices in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording, continuously supplied with carbogenated aCSF.
Protocol 2: Extracellular Field Potential Recordings of LTP
This protocol details the methodology for recording field excitatory postsynaptic potentials (fEPSPs) from the Schaffer collateral-CA1 pathway and inducing LTP.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with a perfusion system
-
Micromanipulators
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution
-
High-frequency stimulation (HFS) protocol generator
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum to stimulate the Schaffer collateral afferents.
-
Place the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording:
-
Deliver single pulses (0.1 ms duration) every 20 seconds.
-
Determine the stimulus intensity that elicits a fEPSP amplitude that is 30-40% of the maximum ("test pulse").
-
Record a stable baseline for at least 20 minutes using the test pulse intensity.
-
-
Drug Application:
-
Following a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound or vehicle for at least 20 minutes prior to LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one train of 100 pulses at 100 Hz.
-
-
Post-HFS Recording:
-
Continue recording fEPSPs using the test pulse intensity for at least 60 minutes after HFS to measure the potentiation.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the baseline period.
-
LTP is typically quantified as the percentage increase in the fEPSP slope 50-60 minutes after HFS compared to the baseline.
-
Mandatory Visualizations
References
- 1. Synapse-specific structural plasticity that protects and refines local circuits during LTP and LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Long-term potentiation and N-methyl-D-aspartate receptors: foundations of memory and neurologic disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term potentiation: a good model for learning and memory? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of AMPA and NMDA receptors and back-propagating action potentials in spike timing-dependent plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA and AMPA receptors: old channels, new tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA receptor-dependent long-term potentiation and long-term depression (LTP/LTD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPA receptors in Alzheimer disease: Pathological changes and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA and AMPA receptors dysregulation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Synaptic Plasticity in Experimental Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing DNS-8254 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for evaluating the efficacy of DNS-8254, a novel investigational compound. Based on its design, this compound is hypothesized to be a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] These protocols outline a systematic approach, beginning with in vitro characterization of this compound's effect on cell viability and target engagement, and progressing to in vivo assessment of its anti-tumor activity in a preclinical xenograft model. The provided methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in the robust preclinical validation of this compound.
Overview of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses such as growth, proliferation, and survival.[1][2] Activation is often initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn recruits and activates PI3K.[1] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt, to the cell membrane. This leads to the activation of Akt, which then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1] The activation of mTORC1 ultimately promotes protein synthesis and cell growth.[1] Given its central role, inhibitors targeting this pathway are of significant interest in oncology.[1][2] this compound is designed to inhibit PI3K, thereby blocking the entire downstream signaling cascade.
References
Application Notes and Protocols for Studying cGMP Signaling in Neurons using DNS-8254
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger in neurons, playing a pivotal role in a multitude of physiological processes including synaptic plasticity, memory formation, and neuronal development.[1][2] The intracellular concentration of cGMP is tightly regulated by the balance between its synthesis by guanylyl cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[1] Among the PDE superfamily, phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. In the central nervous system, PDE2 is highly expressed in regions crucial for cognitive function, such as the hippocampus and cortex. Inhibition of PDE2 has emerged as a promising therapeutic strategy to enhance cGMP signaling and thereby ameliorate cognitive deficits associated with various neurological disorders.
DNS-8254 is a potent and selective inhibitor of PDE2. By blocking the activity of PDE2, this compound effectively elevates intracellular cGMP levels in neurons, making it an invaluable tool for elucidating the intricate roles of cGMP signaling pathways in neuronal function. These application notes provide detailed protocols for utilizing this compound to investigate cGMP signaling in neuronal cultures, from measuring cGMP levels to assessing downstream effector activation.
cGMP Signaling Pathway in Neurons
The canonical nitric oxide (NO)/cGMP signaling pathway is a key modulator of neuronal function.[2] This pathway is initiated by the activation of neuronal nitric oxide synthase (nNOS), leading to the production of NO. NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then lead to the activation of downstream effectors, primarily cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates a variety of substrate proteins, culminating in diverse cellular responses such as modulation of ion channel activity, gene expression, and synaptic plasticity.[3] PDE2 acts as a crucial negative regulator of this pathway by hydrolyzing cGMP, thus terminating the signal. Inhibition of PDE2 by this compound removes this brake, leading to a sustained increase in cGMP and enhanced downstream signaling.
Experimental Protocols
The following protocols provide a framework for studying cGMP signaling in primary neuronal cultures using this compound.
Protocol 1: Measurement of Intracellular cGMP Levels
This protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP concentrations in primary neurons following treatment with this compound.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
This compound
-
Stimulating agent (e.g., NMDA or a NO donor like S-nitroso-N-acetylpenicillamine - SNAP)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons at a suitable density in multi-well plates.
-
Allow neurons to mature for at least 7-10 days in vitro.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) for 30 minutes.
-
Stimulate the neurons with a sub-maximal concentration of a cGMP-elevating agent (e.g., 30 µM NMDA or 100 µM SNAP) for a short period (e.g., 2-5 minutes). A non-stimulated control group treated only with this compound should also be included.
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Add ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
cGMP Quantification:
-
Collect the cell lysates.
-
Centrifuge the lysates to pellet any cellular debris.
-
Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Normalize the cGMP concentration to the total protein content of each sample.
-
Plot the dose-response curve for this compound.
-
Protocol 2: Western Blot Analysis of pCREB
This protocol details the detection of phosphorylated cAMP response element-binding protein (pCREB), a downstream target of the cGMP/PKG pathway, by Western blotting.
Materials:
-
Primary neuronal cell culture
-
This compound
-
Stimulating agent (e.g., NMDA)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat mature primary neurons with this compound and/or a stimulating agent as described in Protocol 1.
-
Lyse the cells with ice-cold RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-pCREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total CREB antibody to normalize for loading variations.
-
-
Densitometric Analysis:
-
Quantify the band intensities for pCREB and total CREB.
-
Calculate the ratio of pCREB to total CREB for each sample.
-
Protocol 3: Measurement of Protein Kinase G (PKG) Activity
This protocol describes a method to measure the activity of PKG, the primary downstream effector of cGMP.
Materials:
-
Primary neuronal cell culture
-
This compound
-
Stimulating agent
-
PKG activity assay kit (commercially available, often utilizing a fluorescent or radioactive substrate)
-
Cell lysis buffer compatible with the kinase assay
Procedure:
-
Cell Treatment and Lysate Preparation:
-
Treat neurons as described in previous protocols.
-
Prepare cell lysates according to the kinase activity assay kit's instructions.
-
-
Kinase Activity Assay:
-
Perform the PKG activity assay on the cell lysates following the manufacturer's protocol. This typically involves incubating the lysate with a specific PKG substrate and ATP (often radiolabeled or modified for detection).
-
-
Detection and Analysis:
-
Measure the phosphorylation of the substrate using the method specified by the kit (e.g., scintillation counting for radioactive assays or fluorescence measurement).
-
Calculate the PKG activity and normalize to the total protein content.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cGMP signaling in neurons.
Data Presentation
The following tables present representative quantitative data on the effects of a selective PDE2 inhibitor on cGMP levels and downstream signaling in neurons. Note: As specific data for this compound is not publicly available, the following data is representative and based on studies with other selective PDE2 inhibitors like Bay 60-7550.
Table 1: Effect of this compound on cGMP Levels in Primary Cortical Neurons
| Treatment | cGMP Concentration (pmol/mg protein) | Fold Change vs. Control |
| Control (Vehicle) | 1.5 ± 0.2 | 1.0 |
| This compound (100 nM) | 2.8 ± 0.3 | 1.9 |
| NMDA (30 µM) | 4.5 ± 0.5 | 3.0 |
| This compound (100 nM) + NMDA (30 µM) | 12.1 ± 1.1 | 8.1 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Dose-Dependent Effect of this compound on NMDA-Stimulated cGMP Levels
| This compound Concentration | cGMP Concentration (pmol/mg protein) | % of Maximal Response |
| 0 nM (NMDA only) | 4.5 ± 0.5 | 0% |
| 10 nM | 6.8 ± 0.6 | 30% |
| 30 nM | 9.2 ± 0.8 | 62% |
| 100 nM | 12.1 ± 1.1 | 100% |
| 300 nM | 12.5 ± 1.3 | 105% |
Data are presented as mean ± SEM. Neurons were co-treated with 30 µM NMDA.
Table 3: Effect of this compound on pCREB Levels in Hippocampal Neurons
| Treatment | pCREB / Total CREB Ratio (Arbitrary Units) | Fold Change vs. Control |
| Control (Vehicle) | 1.0 ± 0.1 | 1.0 |
| This compound (100 nM) | 1.4 ± 0.2 | 1.4 |
| NMDA (30 µM) | 2.5 ± 0.3 | 2.5 |
| This compound (100 nM) + NMDA (30 µM) | 4.8 ± 0.5 | 4.8 |
Data are presented as mean ± SEM from densitometric analysis of Western blots.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of cGMP signaling in neuronal function. By selectively inhibiting PDE2, it allows for the controlled elevation of intracellular cGMP, facilitating the study of its downstream effects on synaptic plasticity, gene expression, and other key neuronal processes. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of neuronal cGMP signaling pathways.
References
DNS-8254: A Potent and Selective PDE2A Inhibitor for Investigating Memory Consolidation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNS-8254 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in the regulation of cyclic nucleotide signaling pathways. By inhibiting PDE2A, this compound elevates intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), second messengers integral to synaptic plasticity and memory formation. Preclinical studies have demonstrated the memory-enhancing effects of this compound in rodent models, positioning it as a valuable pharmacological tool for investigating the molecular mechanisms of memory consolidation. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in memory research.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the PDE2A enzyme. PDE2A is a dual-substrate phosphodiesterase that hydrolyzes both cGMP and cAMP. In neuronal cells, the inhibition of PDE2A leads to an accumulation of these cyclic nucleotides, which in turn activates downstream signaling cascades. Specifically, increased cGMP levels activate protein kinase G (PKG), while elevated cAMP levels activate protein kinase A (PKA). Both the cGMP-PKG and cAMP-PKA pathways are pivotal in the molecular processes underlying long-term potentiation (LTP) and memory consolidation. The enhanced signaling through these pathways is believed to facilitate the synaptic changes required for the stabilization of memory traces.
Data Presentation
The following tables summarize the key in vitro and in vivo properties of this compound. Note: Specific quantitative data from the primary in vivo memory enhancement studies were not available in the public domain at the time of this writing. The table for in vivo efficacy provides a template for expected data.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| PDE2A IC₅₀ | Human | 8 nM | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Species | Value | Reference |
| Intrinsic Clearance (Cl-int) | Rat | 25.6 µL/min/mg | [1] |
Table 3: In Vivo Efficacy of this compound in the Novel Object Recognition (NOR) Task (Representative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | e.g., 0.1 ± 0.05 |
| This compound | e.g., 1 | e.g., 0.3 ± 0.06 |
| This compound | e.g., 3 | e.g., 0.45 ± 0.07 |
| This compound | e.g., 10 | e.g., 0.42 ± 0.08 |
| p < 0.05, ***p < 0.001 vs. Vehicle |
Experimental Protocols
Protocol 1: Evaluation of this compound in the Rat Novel Object Recognition (NOR) Task
This protocol describes a standard method for assessing the effect of this compound on memory consolidation using the NOR task in rats.
1. Materials and Equipment
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Wistar rats (250-300 g)
-
Open field arena (e.g., 80 x 80 x 40 cm), made of a non-porous material
-
Two sets of identical objects (e.g., Set A: two identical plastic cubes; Set B: one plastic cube and one plastic sphere). Objects should be heavy enough that the rats cannot displace them.
-
Video recording system and analysis software
-
70% Ethanol for cleaning
2. Experimental Procedure
Day 1: Habituation
-
Transport the rats to the testing room at least 1 hour before the start of the experiment to allow for acclimatization.
-
Place each rat individually into the empty open field arena for 10 minutes to allow for free exploration.
-
After the habituation session, return the rats to their home cages.
-
Clean the arena thoroughly with 70% ethanol between each rat to eliminate olfactory cues.
Day 2: Training (T1)
-
Prepare the required doses of this compound and the vehicle solution.
-
Administer this compound or vehicle to the rats via oral gavage (p.o.) at a specific time point before the training session (e.g., 60 minutes).
-
Place two identical objects (Set A) in opposite corners of the arena, approximately 10 cm from the walls.
-
Place a rat into the center of the arena and allow it to explore the objects for a 5-minute training session.
-
Record the session using the video system.
-
After the training session, return the rat to its home cage.
-
Clean the arena and objects with 70% ethanol between each animal.
Day 3: Testing (T2) - 24-hour retention interval
-
24 hours after the training session, prepare the arena by placing one of the familiar objects from Set A and one novel object (from Set B) in the same locations used during training. The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the center of the arena and allow it to explore for a 5-minute test session.
-
Record the session using the video system.
-
After the test session, return the rat to its home cage.
-
Clean the arena and objects with 70% ethanol between each animal.
3. Data Analysis
-
From the video recordings, score the amount of time each rat spends exploring each object during the T2 session. Exploration is defined as the rat's nose being directed at the object at a distance of ≤ 2 cm.
-
Calculate the Discrimination Index (DI) for each rat using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object, suggesting that the rat remembers the familiar object. A DI of 0 indicates no preference.
-
Compare the DI between the vehicle and this compound treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Mandatory Visualizations
Caption: Signaling pathway of this compound in memory consolidation.
Caption: Experimental workflow for the Novel Object Recognition task.
References
Troubleshooting & Optimization
Overcoming DNS-8254 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with the hypothetical research compound DNS-8254 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a novel small molecule inhibitor under investigation for its potential therapeutic effects. Like many organic molecules developed in drug discovery, this compound is a lipophilic compound, which inherently limits its solubility in aqueous solutions. This poor solubility can pose significant challenges for in vitro and in vivo assays, leading to issues with stock solution preparation, precipitation during experiments, and potentially inaccurate or irreproducible results.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (like DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution. To address this, you can try several strategies:
-
Lower the final concentration of this compound: Determine the kinetic solubility of this compound in your specific assay buffer to identify the maximum concentration that remains in solution.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible to avoid off-target effects, you might be able to slightly increase it. However, always run a vehicle control to account for any effects of the solvent.
-
Use a different co-solvent: Consider using alternative solvents such as ethanol or PEG3350, which may offer better solubility characteristics for this compound.[1]
-
Employ solubilizing agents: The addition of surfactants or cyclodextrins to your buffer can help to maintain the solubility of hydrophobic compounds.[2][3]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For initial stock solutions, water-miscible organic solvents are recommended. The preferred solvent is Dimethyl Sulfoxide (DMSO).[4] Ethanol can also be used. It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be serially diluted into the aqueous buffer for your experiments.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Yes, these methods can aid in dissolution. Vortexing and sonication can help to break down aggregates and increase the surface area of the compound exposed to the solvent.[5] Gentle warming (e.g., to 37°C) can also increase solubility.[5] However, it is important to be cautious with heating, as it could potentially degrade the compound. Always check the stability of this compound at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| This compound powder does not dissolve in aqueous buffer. | This compound has very low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO first, then dilute into your aqueous buffer.[6] |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | The concentration of this compound exceeds its kinetic solubility in the final buffer. | Lower the final concentration of this compound. Alternatively, consider using solubilizing agents like surfactants (e.g., Tween-80) or cyclodextrins.[2][7] |
| Inconsistent results between experiments. | The compound may be precipitating out of solution over time, leading to variable effective concentrations. | Prepare fresh dilutions for each experiment. Ensure complete dissolution of the stock solution before each use. Consider conducting a kinetic solubility assay to determine the stability of the compound in your buffer over the time course of your experiment.[8] |
| Cell toxicity or off-target effects are observed. | The concentration of the organic co-solvent (e.g., DMSO) may be too high. | Keep the final concentration of DMSO below 0.5% (v/v) in cell-based assays. Always include a vehicle control with the same concentration of the solvent to monitor for any non-specific effects. |
Quantitative Data Summary
The following tables summarize hypothetical solubility data for this compound in various solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | >100 | >250 |
| Ethanol | ~25 | ~62.5 |
| Water | <0.01 | <0.025 |
| PBS (pH 7.4) | <0.01 | <0.025 |
Table 2: Effect of Co-solvents on Aqueous Solubility of this compound
| Aqueous System (PBS, pH 7.4) | Maximum Soluble Concentration of this compound (µM) |
| 0.1% DMSO | 5 |
| 0.5% DMSO | 25 |
| 1% Ethanol | 10 |
| 5% PEG300 | 50 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.[5]
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the DMSO stock solution into your aqueous assay buffer in a 96-well plate. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[8]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, based on the well-characterized Reelin signaling pathway.[9][10]
Caption: Hypothetical mechanism of this compound inhibiting Src Family Kinases in the Reelin pathway.
Experimental Workflow Diagram
This diagram outlines a typical workflow for testing the efficacy of this compound in an in vitro cell-based assay.
Caption: Workflow for in vitro testing of this compound.
Logical Relationship Diagram
This diagram illustrates the logical steps to troubleshoot solubility issues.
Caption: Decision tree for troubleshooting this compound solubility.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Optimizing DNS-8254 concentration for maximal cognitive enhancement
Technical Support Center: DNS-8254
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the novel cognitive enhancer this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR). It does not activate the receptor on its own but potentiates the response of the receptor to its endogenous ligand, acetylcholine (ACh). This modulation enhances downstream signaling cascades associated with synaptic plasticity and cognitive function.
Q2: How should this compound be stored for optimal stability?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions prepared in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
A3: this compound is highly soluble in DMSO (up to 50 mM). For aqueous buffers used in cell-based assays, it is recommended to first prepare a concentrated stock in DMSO and then dilute it to the final working concentration. Ensure the final DMSO concentration in your experimental medium does not exceed 0.1% to avoid solvent-induced artifacts.
Q4: Is this compound cytotoxic at higher concentrations?
A4: Yes, in vitro studies have shown that this compound can exhibit cytotoxicity at concentrations above 100 µM in primary neuronal cultures over 24 hours. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.
Troubleshooting Guides
Issue 1: No potentiation of acetylcholine-mediated response is observed in our in vitro assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure the compound has been stored correctly at -20°C and that stock solutions are not older than one month. Verify the integrity of the compound using analytical methods like HPLC if possible.
-
-
Possible Cause 2: Incorrect Final Concentration.
-
Solution: Double-check all dilution calculations. The effective concentration range for potentiation is typically between 100 nM and 10 µM. Prepare fresh dilutions from a validated stock solution.
-
-
Possible Cause 3: Low Expression of α7-nAChR.
-
Solution: The cell line or primary culture being used may not express sufficient levels of the α7-nAChR. Confirm receptor expression using qPCR, Western blot, or immunocytochemistry. Consider using a heterologous expression system (e.g., HEK293 cells transfected with the α7-nAChR subunit) as a positive control.
-
-
Possible Cause 4: Agonist Concentration.
-
Solution: As a PAM, this compound requires the presence of an agonist. Ensure you are co-applying this compound with an appropriate concentration of acetylcholine or another α7-nAChR agonist. The concentration of the agonist should ideally be at its EC20 level to best observe potentiation.
-
Issue 2: Precipitate forms when diluting this compound stock into aqueous buffer.
-
Possible Cause: Poor Solubility.
-
Solution: This is a common issue when diluting a compound from a high-concentration DMSO stock into an aqueous medium. To mitigate this, try serial dilutions. Also, ensure the final DMSO concentration remains low (e.g., <0.1%). Pre-warming the aqueous buffer to 37°C and vortexing during the addition of the compound can also improve solubility.
-
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 1.5 hours |
| Cmax (Peak Plasma Concentration) | 2.8 µg/mL |
| AUC (Area Under the Curve) | 15.2 µg·h/mL |
| t½ (Elimination Half-life) | 4.5 hours |
| Bioavailability (%) | 35% |
Table 2: In Vitro Potentiation of Acetylcholine Response
| Assay System | Agonist (ACh) Concentration | This compound EC₅₀ | Max Potentiation (%) |
| HEK293-α7 cells | 10 µM (EC₂₀) | 1.2 µM | 550% |
| Rat Primary Cortical Neurons | 10 µM (EC₂₀) | 1.8 µM | 480% |
Table 3: Efficacy in Novel Object Recognition (NOR) Task in Mice
| Treatment Group | Dosing (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) |
| Vehicle Control | - | 0.55 ± 0.04 |
| This compound | 1 | 0.62 ± 0.05 |
| This compound | 3 | 0.78 ± 0.06 |
| This compound | 10 | 0.85 ± 0.05 |
Experimental Protocols
Protocol: Assessing this compound Activity using Calcium Imaging in Primary Cortical Neurons
-
Cell Preparation:
-
Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well black-walled imaging plates.
-
Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 10-12 days in vitro (DIV).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) in HBSS (Hank's Balanced Salt Solution).
-
Remove culture medium from wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45 minutes at 37°C.
-
After incubation, wash the cells three times with HBSS to remove excess dye. Add fresh HBSS to each well for imaging.
-
-
Compound Preparation and Application:
-
Prepare a 2X working solution of this compound and a 2X working solution of the agonist (acetylcholine) in HBSS.
-
Use an automated liquid handler or a multi-channel pipette for precise addition to the plate.
-
-
Calcium Imaging:
-
Place the 96-well plate onto the stage of a high-content imaging system or a fluorescence microscope equipped with a camera and perfusion system.
-
Set the excitation/emission wavelengths appropriate for the dye (e.g., 494/516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 30 seconds.
-
Add the 2X this compound solution (or vehicle) to the wells and incubate for 3 minutes.
-
Add the 2X acetylcholine solution to stimulate the cells.
-
Record the fluorescence intensity for at least 3 minutes following agonist addition.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity (F) for each well and normalize it to the baseline fluorescence (F₀). The response is expressed as ΔF/F₀ = (F - F₀) / F₀.
-
Plot the dose-response curve for this compound potentiation and calculate the EC₅₀ value.
-
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator (PAM) of the α7-nAChR.
Caption: Experimental workflow for the calcium imaging assay to measure this compound activity.
Caption: Troubleshooting decision tree for lack of observed compound efficacy in vitro.
Technical Support Center: Enhancing the In Vivo Bioavailability of DNS-8254
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of DNS-8254, a potent and selective phosphodiesterase 2 (PDE2) inhibitor. While specific bioavailability data for this compound is not publicly available, this guide outlines general principles and strategies to identify and overcome common formulation and delivery hurdles.
Frequently Asked Questions (FAQs)
Q1: What is drug bioavailability and why is it important for in vivo studies with this compound?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter that directly influences the therapeutic efficacy, required dosage, and potential toxicity of a drug.[1][2] For this compound, low bioavailability might mean that even at high administered doses, the concentration of the compound at the target site (the brain, for memory disorders) is insufficient to elicit the desired pharmacological effect.[1] Understanding and optimizing the bioavailability of this compound is crucial for obtaining reliable and reproducible results in preclinical and clinical studies.
Q2: What are the potential factors that could limit the in vivo bioavailability of this compound?
A2: Several factors can limit the bioavailability of a drug when administered orally.[1] For a compound like this compound, these could include:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many potent molecules are lipophilic and have low water solubility.
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[3] The available data for this compound indicates a rat intrinsic clearance (Cl-int) of 25.6 uL/min/mg, suggesting it may be subject to metabolism.[4]
-
Efflux by Transporters: Transmembrane proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
-
Chemical Instability: The drug may be unstable in the acidic environment of the stomach or degraded by enzymes in the gastrointestinal tract.
Troubleshooting Guide for Low Bioavailability of this compound
This guide is designed to help you troubleshoot common issues related to the in vivo performance of this compound.
Issue 1: Lower than expected in vivo efficacy despite high in vitro potency.
If your in vivo experiments with this compound are showing a weaker than expected effect based on its potent in vitro IC50 of 8 nM for hPDE2a, it is highly probable that the compound is experiencing low bioavailability.[4]
Potential Cause 1: Poor Solubility
-
How to Diagnose: Perform a simple aqueous solubility test at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
Solutions:
Potential Cause 2: High First-Pass Metabolism
-
How to Diagnose: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. The provided rat intrinsic clearance of 25.6 uL/min/mg suggests that metabolism is a factor to consider.[4]
-
Solutions:
-
Lipid-Based Formulations: These can promote lymphatic absorption, which partially bypasses the portal circulation and thus reduces first-pass metabolism.[6]
-
Route of Administration: Consider alternative routes of administration for initial in vivo studies, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass the gastrointestinal tract and first-pass metabolism. This can help determine the maximum achievable systemic exposure.
-
Issue 2: High variability in efficacy or pharmacokinetic data between individual animals.
High inter-individual variability in your in vivo results can be another indicator of formulation-related bioavailability issues.
Potential Cause: Inconsistent Drug Dissolution and Absorption
-
How to Diagnose: Review your current formulation and administration procedure. Is the drug fully dissolved or is it a suspension? Suspensions can lead to variable dosing and absorption.
-
Solutions:
-
Develop a Homogeneous Formulation: Aim for a solution or a stable, uniform suspension.
-
Utilize Advanced Drug Delivery Systems: These systems are designed to provide more consistent and reproducible drug release and absorption.
-
Strategies for Improving the Bioavailability of this compound
The following table summarizes various formulation strategies that can be employed to enhance the bioavailability of this compound.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanosizing) | Increases surface area, leading to enhanced dissolution rate.[3][5] | Simple and widely used technique. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Salt Formation | Converts the drug into a salt form with higher aqueous solubility.[1][3] | Can significantly improve solubility and dissolution. | Only applicable to ionizable drugs; the salt form may be less stable. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy, non-crystalline state, which enhances solubility.[5][6] | Can achieve significant increases in solubility and bioavailability. | The amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid carrier. These can form emulsions or micelles in the gut, improving solubilization and absorption.[5][6] | Can enhance solubility and potentially bypass first-pass metabolism through lymphatic uptake.[6] | Can be complex to formulate and may have issues with stability. |
| Nanoparticles | Encapsulate the drug in nanocarriers like polymeric nanoparticles or liposomes.[3][6][7] | Protects the drug from degradation, can provide controlled release, and may improve uptake into cells.[6][8] | Can be more complex and costly to manufacture. |
| Prodrugs | A chemically modified, inactive form of the drug that is converted to the active form in the body.[1] | Can be designed to have improved solubility and/or membrane permeability. | Requires chemical modification of the parent drug, which can be a complex process. |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Objective: To determine the solubility of this compound in buffers of different pH.
-
Materials: this compound powder, phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 4.5, and HCl solution at pH 1.2, orbital shaker, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound powder to separate vials containing each buffer.
-
Incubate the vials at 37°C in an orbital shaker for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study Design
-
Objective: To determine the pharmacokinetic profile of this compound after administration of a specific formulation.
-
Materials: this compound formulation, appropriate animal model (e.g., rats), blood collection tubes, centrifuge, analytical instruments (e.g., LC-MS/MS).
-
Method:
-
Divide animals into groups for different time points.
-
Administer the this compound formulation via the desired route (e.g., oral gavage).
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples.
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Visualizations
Caption: Workflow for troubleshooting low in vivo bioavailability.
Caption: Strategies for enhancing drug bioavailability.
References
- 1. colorcon.com [colorcon.com]
- 2. mdpi.com [mdpi.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. tebubio.com [tebubio.com]
- 5. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 6. upm-inc.com [upm-inc.com]
- 7. In Vivo Drug Delivery Strategies Based on Nanotechnology - Nanomedicine - CD Formulation [formulationbio.com]
- 8. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for DNS-8254 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DNS-8254, a potent and selective Phosphodiesterase 2A (PDE2A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Phosphodiesterase 2A (PDE2A), with an IC50 of 8 nM.[1] PDE2A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDE2A, this compound increases intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: Based on its IC50 of 8 nM, a good starting point for in vitro experiments is to perform a dose-response curve ranging from 0.1 nM to 1 µM. This range should allow for the determination of the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific solubility and storage instructions.
Q4: What are the expected downstream effects of this compound treatment?
A4: By increasing cAMP and cGMP levels, this compound treatment is expected to activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This can lead to the phosphorylation of various target proteins, including the cAMP response element-binding protein (CREB). The specific downstream effects will be cell-type and context-dependent.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 10 µM). |
| Low PDE2A Expression in Cell Line | Verify the expression of PDE2A in your cell line of interest using techniques like Western blot or qPCR. |
| Drug Inactivity | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration. |
| High Endogenous cAMP/cGMP Levels | Consider using a phosphodiesterase activator (e.g., forskolin for cAMP) to establish a baseline before adding this compound. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before seeding. |
Issue 3: Unexpected cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below a cytotoxic level (typically <0.5%). |
| Compound-Specific Toxicity | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants. |
Data Presentation
Table 1: Representative Dose-Response Data for this compound in a Cell-Based cAMP Assay
| This compound Concentration (nM) | cAMP Level (relative to vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 1.15 | 0.15 |
| 1 | 1.85 | 0.21 |
| 5 | 2.90 | 0.35 |
| 8 (IC50) | 2.50 (approx.) | - |
| 10 | 3.50 | 0.42 |
| 50 | 4.80 | 0.55 |
| 100 | 5.10 | 0.60 |
| 1000 | 5.25 | 0.63 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a cAMP-Glo™ Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PDE2A activity in a cellular context.
Materials:
-
HEK293 cells stably expressing PDE2A
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Forskolin
-
cAMP-Glo™ Assay Kit (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293-PDE2A cells in a white, clear-bottom 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Treatment: Remove the culture medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO).
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Lysis and Detection: Following incubation, lyse the cells and measure intracellular cAMP levels using the cAMP-Glo™ Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit a dose-response curve to determine the IC50.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of a key downstream effector, CREB.
Materials:
-
Primary neuronal cell culture or a relevant cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-CREB signal to the total-CREB signal.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting flowchart for lack of effect.
References
Addressing variability in results with DNS-8254 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the experimental ERK inhibitor, DNS-8254.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2][3] This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[1][4] this compound functions by binding to the ATP-binding pocket of active ERK, which prevents the phosphorylation of its downstream substrates and effectively blocks the signaling cascade.[1]
Q2: In which cancer types is this compound expected to be most effective?
A2: Dysregulation of the ERK pathway is a frequent event in many human cancers, particularly those with BRAF and RAS mutations.[4][5][6] Therefore, this compound is anticipated to have the most significant anti-tumor activity in cell lines and tumor models harboring these mutations.[7][8]
Q3: What are potential reasons for observing variability in experimental results with this compound?
A3: Variability in experimental data can arise from several sources. These can be broadly categorized as biological variation, which is inherent to the system being studied, and process variation, which stems from the experimental procedure itself.[9] Specific factors include inconsistencies in cell culture conditions (e.g., cell density, passage number), compound handling (e.g., solubility, stability in media, freeze-thaw cycles), and assay execution (e.g., incubation times, reagent concentrations).[10]
Q4: How can I confirm that this compound is engaging its target in my cellular experiments?
A4: Target engagement can be confirmed by assessing the phosphorylation status of ERK's direct downstream substrates. A western blot analysis showing a dose-dependent decrease in phosphorylated ERK (p-ERK) levels upon treatment with this compound is a standard method to verify on-target activity.[1][11]
Troubleshooting Guides
Issue 1: High variability in cell viability (e.g., MTT, MTS) assay results between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Steps: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps to prevent settling. Always visually inspect plates after seeding to confirm even cell distribution.
-
-
Possible Cause 2: Compound Instability or Precipitation.
-
Troubleshooting Steps: Prepare fresh serial dilutions of this compound for each experiment from a new aliquot of a concentrated stock solution.[10] Visually inspect the media containing the highest concentration of this compound under a microscope to check for any signs of precipitation.
-
-
Possible Cause 3: Variation in Assay Timing.
-
Troubleshooting Steps: Standardize all incubation times, including the duration of compound treatment and the incubation with the viability reagent (e.g., MTT).[10] Process all plates in the same order during each step of the assay.
-
Issue 2: The observed IC50 value for this compound is significantly higher than expected.
-
Possible Cause 1: Suboptimal Compound Potency.
-
Troubleshooting Steps: Confirm the identity and purity of your this compound stock using analytical methods like LC-MS or HPLC. Improper storage or multiple freeze-thaw cycles can lead to compound degradation.[10]
-
-
Possible Cause 2: High Cell Density.
-
Troubleshooting Steps: Optimize the cell seeding density. A high cell number can deplete the compound from the medium, reducing its effective concentration. Perform a cell titration experiment to find the optimal seeding density for your specific cell line and assay duration.
-
-
Possible Cause 3: Presence of Serum Proteins.
-
Troubleshooting Steps: this compound may bind to serum proteins, reducing its bioavailable concentration. If your experimental protocol allows, consider reducing the serum concentration during the compound treatment period.
-
Issue 3: No significant inhibition of ERK phosphorylation is observed by Western Blot.
-
Possible Cause 1: Insufficient Stimulation of the ERK Pathway.
-
Possible Cause 2: Incorrect Timing of Compound Treatment and Lysis.
-
Troubleshooting Steps: The kinetics of ERK phosphorylation can be rapid and transient. Perform a time-course experiment to determine the optimal pre-treatment time with this compound and the peak time point of ERK phosphorylation after stimulation.
-
-
Possible Cause 3: Technical Issues with Western Blotting.
-
Troubleshooting Steps: Verify the integrity and concentration of your protein lysates. Ensure efficient protein transfer to the membrane. Use validated primary antibodies for both phospho-ERK (p-ERK) and total ERK, and optimize antibody concentrations and incubation times. Always include a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells).
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Mutation Status | Assay Type | IC50 (nM) |
| A375 | BRAF V600E | Cell Viability (72h) | 15 |
| HCT-116 | KRAS G13D | Cell Viability (72h) | 85 |
| MCF-7 | PIK3CA E545K | Cell Viability (72h) | >1000 |
Table 2: Inhibition of ERK Phosphorylation by this compound in A375 Cells
| This compound Conc. (nM) | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) |
| 1 | 12 | 15 | 14 | 13.7 |
| 10 | 48 | 55 | 51 | 51.3 |
| 100 | 92 | 95 | 94 | 93.7 |
| 1000 | 98 | 99 | 97 | 98.0 |
Experimental Protocols
1. Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final concentration. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Protocol: Western Blot for ERK Phosphorylation
-
Cell Culture and Starvation: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Serum-starve the cells for 12-24 hours.[1]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Develop the blot using a chemiluminescent substrate and image the bands. Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors | PLOS One [journals.plos.org]
- 8. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of DNS-8254: A Technical Guide to Long-Term Storage
For researchers, scientists, and drug development professionals utilizing the potent and selective Phosphodiesterase 2 (PDE2) inhibitor, DNS-8254, ensuring its long-term stability is paramount for reproducible and reliable experimental outcomes.[1] This technical support center provides a comprehensive guide to the best practices for the storage and handling of this compound, addressing potential issues through troubleshooting guides and frequently asked questions.
While specific public data on the long-term storage of this compound is limited, the following recommendations are based on established best practices for similar chemical compounds, particularly lyophilized powders and solutions prepared in dimethyl sulfoxide (DMSO).
Recommended Storage Conditions: A Comparative Overview
Proper storage is critical to prevent degradation and maintain the bioactivity of this compound. The following table summarizes the recommended conditions for both the lyophilized powder and solutions of the compound.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Short- to Medium-Term | Protect from moisture and light. |
| -80°C | Long-Term | Ideal for archiving and ensuring maximum stability. | |
| In Solution (e.g., DMSO) | -20°C | Short-Term (days to weeks) | Store in small aliquots to avoid repeated freeze-thaw cycles. |
| -80°C | Long-Term (months) | Minimize exposure to air and moisture. Use tightly sealed vials. |
Experimental Protocol: Reconstitution of Lyophilized this compound
Accurate and consistent experimental results begin with the proper reconstitution of the lyophilized compound. The following protocol outlines a generalized procedure.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous dimethyl sulfoxide (DMSO), research grade
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can compromise the stability of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex the vial for 10-20 seconds to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-retention polypropylene microcentrifuge tubes.
-
Storage: Tightly seal the aliquots and store them at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of reconstitution, and solvent used.
Visualizing the Workflow: From Receipt to Experiment
The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its integrity.
Caption: Recommended workflow for handling and storing this compound.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the storage and handling of this compound.
FAQs
-
Q1: What is the recommended solvent for reconstituting this compound?
-
Q2: Why is it important to aliquot the stock solution?
-
A2: Aliquoting the stock solution into single-use volumes is a critical step to prevent degradation caused by repeated freeze-thaw cycles. Each cycle can introduce moisture and potentially lead to the precipitation or degradation of the compound.
-
-
Q3: Can I store my this compound solution at 4°C?
-
A3: Storing solutions of research compounds at 4°C is generally not recommended for long-term stability. While it may be acceptable for very short periods (a few hours to a day), storage at -20°C or -80°C is necessary to minimize degradation over time.
-
-
Q4: My compound has been at room temperature for an extended period. Is it still viable?
-
A4: The stability of this compound at room temperature is not documented. If the lyophilized powder or a solution has been left at room temperature for an extended period, its integrity may be compromised. It is advisable to use a fresh, properly stored vial for critical experiments.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates out of solution after thawing. | 1. The solution may be supersaturated. 2. The compound has a lower solubility at colder temperatures. 3. The compound has degraded. | 1. Gently warm the solution to room temperature and vortex to try and redissolve the precipitate. 2. Consider preparing a lower concentration stock solution. 3. If the precipitate does not redissolve, it is best to prepare a fresh stock solution from a new vial of lyophilized powder. |
| Inconsistent results between experiments using the same stock solution. | 1. Degradation of the compound due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate pipetting when preparing working solutions. | 1. Always use a fresh aliquot for each experiment. 2. Ensure pipettes are properly calibrated. 3. Prepare a fresh stock solution. |
| Visible changes in the lyophilized powder (e.g., color change, clumping). | Exposure to moisture or light. | Discard the vial and use a new one. Ensure proper storage conditions are maintained to prevent this from happening to other vials. |
Troubleshooting Decision Tree
The following diagram provides a logical flow for troubleshooting common issues encountered during the storage and use of research compounds.
Caption: Troubleshooting decision tree for this compound storage issues.
References
Technical Support Center: Mitigating Off-Target Effects of DNS-8254 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of DNS-8254 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Phosphodiesterase 2A (PDE2A).[1][2] Its primary on-target effect is the inhibition of PDE2A, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting PDE2A, this compound leads to an increase in intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.[5]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects are unintended interactions of a drug or small molecule with cellular components other than its intended target.[6] These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. While this compound is reported to be a selective inhibitor, it is crucial to experimentally verify its on-target activity and rule out potential off-target effects in your specific cellular model to ensure the validity of your research findings.
Q3: What are the potential off-target families for a PDE2A inhibitor like this compound?
Given the structural similarities within the phosphodiesterase (PDE) superfamily, potential off-targets for this compound could include other PDE isoforms. For example, some PDE5 inhibitors have shown cross-reactivity with PDE6 and PDE11. Therefore, it is advisable to assess the activity of this compound against other PDE families expressed in your cellular system, particularly those with similar catalytic domain structures to PDE2A.
Q4: How can I be confident that the observed phenotype in my assay is due to PDE2A inhibition?
Several experimental approaches can increase confidence in the on-target activity of this compound:
-
Rescue experiments: The phenotype induced by this compound might be rescued by overexpressing PDE2A.
-
Target engagement confirmation: Directly confirm that this compound is binding to PDE2A in your cells using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent or unexpected cellular phenotype | Off-target effects: this compound may be interacting with other proteins in your cellular model. | 1. Perform a dose-response curve: A wide gap between the IC50 for PDE2A inhibition and the EC50 for the cellular phenotype may suggest off-target effects. 2. Profile against other PDEs: Test the effect of this compound on the activity of other PDE isoforms known to be expressed in your cell type. 3. Use a negative control cell line: If available, use a cell line that does not express PDE2A to see if the phenotype persists. |
| Cellular toxicity observed at effective concentrations | On-target toxicity: The cellular phenotype of PDE2A inhibition itself might be toxic to the cells. Off-target toxicity: this compound might be interacting with a protein essential for cell viability. | 1. Titrate this compound concentration: Determine the lowest effective concentration that elicits the desired on-target phenotype while minimizing toxicity. 2. Time-course experiment: Assess whether the toxicity is immediate or develops over time. Shorter incubation times may be sufficient for on-target effects. 3. Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of PDE2A and other potential off-targets at various concentrations of this compound to correlate target engagement with toxicity. |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability: this compound may not be efficiently entering the cells. Cellular metabolism: The compound may be rapidly metabolized within the cell. Presence of efflux pumps: The cells may be actively removing this compound. | 1. Assess cell permeability: Use analytical methods to measure the intracellular concentration of this compound. 2. Inhibit efflux pumps: Treat cells with known efflux pump inhibitors to see if the cellular potency of this compound increases. |
Experimental Protocols
PDE2A Activity Assay (Biochemical)
This protocol provides a general method for measuring the phosphodiesterase activity of purified PDE2A in the presence of this compound.
Materials:
-
Purified recombinant PDE2A enzyme
-
This compound
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2)
-
cGMP (as allosteric activator)
-
cAMP or cGMP (as substrate)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the PDE2A enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control to the wells containing the enzyme and pre-incubate for 15-30 minutes at 30°C.
-
Add cGMP to all wells to allosterically activate PDE2A.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate for an appropriate time at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by adding 5'-Nucleotidase, which will convert the product (AMP or GMP) to adenosine or guanosine and inorganic phosphate.
-
Add the phosphate detection reagent and incubate until the color develops.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Cellular cAMP/cGMP Measurement Assay
This protocol describes how to measure changes in intracellular cAMP or cGMP levels in response to this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., forskolin to increase cAMP, or a nitric oxide donor like SNP to increase cGMP)
-
Lysis buffer
-
cAMP or cGMP immunoassay kit (e.g., ELISA, HTRF)
-
Microplate reader
Procedure:
-
Seed cells in a microplate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period.
-
Stimulate the cells with the appropriate agent to induce cAMP or cGMP production.
-
After stimulation, lyse the cells using the lysis buffer provided in the assay kit.
-
Follow the manufacturer's instructions for the cAMP or cGMP immunoassay kit to measure the cyclic nucleotide levels in the cell lysates.
-
Determine the effect of this compound on the stimulated levels of cAMP or cGMP.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to PDE2A within intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-PDE2A antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control at the desired concentration and incubate under normal culture conditions.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for PDE2A.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.
Visualizations
PDE2A Signaling Pathway
References
- 1. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNS TCP Requery Failure Rate [stats.labs.apnic.net]
- 3. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of potent, selective, bioavailable phosphodiesterase 2 (PDE2) inhibitors active in an osteoarthritis pain model, part I: transformation of selective pyrazolodiazepinone phosphodiesterase 4 (PDE4) inhibitors into selective PDE2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (SNR) in their fluorescence imaging experiments.
Initial Clarification on DNS-8254: Initial searches indicate that this compound is a potent and selective phosphodiesterase 2 (PDE2) inhibitor investigated for its potential in treating memory disorders.[1] There is no scientific literature suggesting its use as a fluorescent probe or for improving the signal-to-noise ratio in fluorescence imaging. Therefore, this guide will focus on general principles and techniques for optimizing SNR in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in fluorescence microscopy and why is it important?
The signal-to-noise ratio (SNR) is a critical measure of image quality in fluorescence microscopy. It quantifies the strength of the desired fluorescent signal from the specimen relative to the level of background noise. A high SNR is essential for obtaining clear, high-contrast images where fine details are easily discernible. Conversely, a low SNR can obscure important features, lead to inaccurate data interpretation, and result in false-negative results.[2][3]
Q2: What are the primary sources of noise in fluorescence imaging?
Noise in fluorescence imaging can be broadly categorized into three main sources:
-
Optical Noise: This is the most significant source of noise and includes any unwanted light signals. It primarily consists of background fluorescence from various sources.[4]
-
Electronic Noise: This noise originates from the electronic components of the imaging system, such as the camera and detector. It includes read noise, dark noise, and shot noise.[4][5]
-
Sample-Related Noise: This includes autofluorescence from the sample itself and non-specific binding of fluorescent probes.[6]
Q3: What is photobleaching and how does it affect my signal?
Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[7][8] It occurs when fluorophores are exposed to intense excitation light, leading to a gradual decrease in the fluorescent signal over time.[2][9] This reduction in signal intensity directly lowers the SNR of your images.
Troubleshooting Guides
Problem 1: Weak Fluorescent Signal
A weak fluorescent signal is a common issue that directly contributes to a low SNR. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Fluorophore Choice | Select a fluorophore with a high quantum yield and extinction coefficient. Ensure the excitation and emission spectra of the fluorophore are well-matched with the microscope's light source and filters. | [5] |
| Low Probe Concentration | Optimize the concentration of the fluorescent probe through titration. Insufficient probe concentration will result in a weak signal. | [10] |
| Inefficient Labeling | Ensure the labeling protocol is optimized for your specific target. This includes optimizing antibody concentrations, incubation times, and temperatures. | [10][11] |
| Photobleaching | Reduce the intensity and duration of light exposure. Use an antifade mounting medium to protect the sample from photobleaching. | [2][9][12] |
| Incorrect Microscope Settings | Optimize microscope settings, including detector gain, exposure time, and laser power. Use a high numerical aperture (NA) objective to collect more light. | [13] |
Problem 2: High Background Fluorescence
High background fluorescence is a major contributor to noise and can significantly reduce image contrast.
| Source of Background | Troubleshooting Steps | Citation |
| Autofluorescence | Use fluorophores with longer excitation wavelengths (red or far-red) to minimize excitation of endogenous autofluorescent molecules.[14] Use specific filters to separate the desired signal from the broad emission spectrum of autofluorescence.[14] Treat samples with quenching agents like Sudan Black B.[14] | |
| Non-specific Probe Binding | Use a blocking solution (e.g., bovine serum albumin or serum from the same species as the secondary antibody) to prevent non-specific antibody binding.[15] Optimize the concentration of primary and secondary antibodies through titration.[10] Increase the number and duration of wash steps after antibody incubation. | |
| Media and Vessel Fluorescence | Use phenol red-free imaging media, as phenol red can quench fluorescence and contribute to background.[16] Use glass-bottom dishes or slides instead of plastic, which can be highly autofluorescent.[17] | |
| Ambient Light | Ensure the imaging is performed in a dark room to prevent ambient light from being detected by the camera.[4][18] |
Experimental Protocols
General Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescence staining of cultured cells. Optimization of specific steps may be required for different cell types and antibodies.
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere and grow to the desired confluency.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its optimal concentration (determined by titration).
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Caption: Jablonski diagram illustrating the process of fluorescence and photobleaching.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Caption: Major sources of background fluorescence in imaging experiments.
References
- 1. tebubio.com [tebubio.com]
- 2. news-medical.net [news-medical.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 5. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. youtube.com [youtube.com]
- 12. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 13. portlandpress.com [portlandpress.com]
- 14. Challenges with Background Fluorescence [visikol.com]
- 15. oni.bio [oni.bio]
- 16. ibidi.com [ibidi.com]
- 17. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
Adjusting DNS-8254 treatment duration for chronic studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the treatment duration of DNS-8254 for chronic studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting duration for a chronic toxicity study with this compound?
A1: The appropriate duration for a chronic toxicity study depends on the intended clinical use of this compound. For compounds intended for long-term treatment of chronic conditions, such as memory disorders, regulatory agencies typically require data from extended studies.[1][2][3] A common starting point for rodents is a 6-month study, while non-rodent studies may extend to 9 months.[1][3] However, the final duration should be justified based on all available nonclinical data.[4]
Q2: How do I adjust the treatment duration if we observe toxicity in our initial chronic study?
A2: If toxicity is observed, it is crucial to determine if the effects are dose-dependent and reversible. Consider incorporating recovery groups into your study design to assess whether the toxic effects diminish after cessation of treatment.[1] If severe toxicity is observed at all dose levels, you may need to shorten the study duration and re-evaluate the dose selection. It is also important to characterize the nature of the toxicity (e.g., target organs) to inform risk assessment.[4][5]
Q3: Can we justify a shorter chronic study duration to save time and resources?
A3: While there are opportunities to streamline chronic toxicity studies, any reduction in duration must be scientifically justified.[1] For certain drug modalities, a weight-of-evidence approach, potentially arguing for a 3-month study instead of a 6-month one, might be acceptable if supported by robust data from earlier studies.[1] This justification would need to consider the pharmacokinetics, pharmacodynamics, and any observed toxicity of this compound.
Troubleshooting Guides
Issue 1: Unexpected Mortality in a 6-Month Rodent Study
Troubleshooting Steps:
-
Immediate Action: Conduct a thorough necropsy of the deceased animals to identify the potential cause of death.
-
Dose-Response Review: Analyze the mortality data in the context of the different dose groups. Is the mortality confined to the high-dose group?
-
Pharmacokinetic (PK) Analysis: Review the toxicokinetic data.[6] Was the drug exposure (AUC and Cmax) in the affected animals significantly higher than anticipated?
-
Consider a Dose-Range Finding Study: If not already performed, a robust dose-range finding study of shorter duration (e.g., 28 days) can help refine dose selection for longer studies.[3][7]
Issue 2: Lack of Efficacy Signal in a Long-Term Study
Troubleshooting Steps:
-
Exposure Confirmation: Verify that the drug is being administered correctly and that the formulation is stable. Analyze plasma samples to confirm that drug exposure is maintained throughout the study duration.
-
Target Engagement: If possible, assess biomarkers related to PDE2 inhibition to confirm that this compound is engaging its target at the doses administered.
-
Re-evaluate the Animal Model: Ensure that the chosen animal model is appropriate for assessing the intended therapeutic effect over the selected study duration.
-
Consider Higher Doses: If safety margins allow, consider testing higher doses. The No-Observed-Adverse-Effect-Level (NOAEL) from toxicology studies will guide the maximum dose that can be safely administered.[5][7]
Data Presentation
Table 1: Illustrative Dose-Response Data from a 28-Day Rat Study
| Dose Group (mg/kg/day) | Plasma Cmax (ng/mL) | Plasma AUC (ng*h/mL) | Key Observations |
| 0 (Vehicle) | < LLOQ | < LLOQ | No adverse findings |
| 10 | 150 | 1200 | No adverse findings |
| 30 | 480 | 3900 | Mild, reversible liver enzyme elevation |
| 100 | 1800 | 15000 | Moderate liver enzyme elevation, single mortality |
LLOQ: Lower Limit of Quantification
Table 2: Recommended Chronic Study Durations Based on Clinical Plans
| Proposed Clinical Trial Duration | Recommended Rodent Study Duration | Recommended Non-Rodent Study Duration |
| Up to 2 weeks | 2 weeks | 2 weeks |
| Up to 3 months | 3 months | 3 months |
| > 3 months | 6 months | 9 months |
Experimental Protocols
Key Experiment: Dose-Range Finding Study to Inform Chronic Study Duration
Objective: To determine a range of tolerated doses of this compound for a subsequent chronic toxicity study and to identify potential target organs of toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). The dose levels should be selected based on initial acute toxicity and efficacy studies.
-
Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
In-life Observations: Conduct daily clinical observations, weekly body weight measurements, and food consumption assessments.
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.
-
Toxicokinetics: Collect sparse blood samples from a subset of animals to determine the pharmacokinetic profile (Cmax, AUC) at different dose levels.
-
Terminal Procedures: At the end of the 28-day treatment period, euthanize the animals and perform a full necropsy. Collect and weigh key organs. Preserve tissues for histopathological examination.
-
Data Analysis: Analyze all data to identify any dose-dependent adverse effects. Determine the No-Observed-Adverse-Effect-Level (NOAEL). This information will be critical for selecting appropriate dose levels and informing the duration of the subsequent chronic study.
Mandatory Visualizations
Caption: Workflow for Adjusting Chronic Study Duration.
Caption: Hypothetical Signaling Pathway for this compound.
References
- 1. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. afmps.be [afmps.be]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of PDE2 Inhibitors: A Head-to-Head Analysis of PF-05180999, BAY 60-7550, and TAK-063
A detailed guide for researchers in neuropharmacology and drug development, this document provides a comparative analysis of the efficacy of prominent Phosphodiesterase 2 (PDE2) inhibitors. While this guide focuses on PF-05180999, BAY 60-7550, and TAK-063, the methodologies and frameworks presented are applicable for the evaluation of novel compounds in this class.
Phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is a critical regulator of cyclic nucleotide signaling in the central nervous system. Its inhibition has been explored as a therapeutic strategy for cognitive disorders, including Alzheimer's disease and schizophrenia. This guide compares the preclinical efficacy of three well-characterized PDE2 inhibitors: PF-05180999, BAY 60-7550, and TAK-063.
Quantitative Comparison of PDE2 Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of PF-05180999, BAY 60-7550, and TAK-063 against the human PDE2A enzyme and other PDE families. Lower IC50 values indicate higher potency.
| Compound | PDE2A IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE3 (fold) | Selectivity vs. PDE10A (fold) | Reference |
| PF-05180999 | 1.3 | >15,000 | >15,000 | >15,000 | |
| BAY 60-7550 | 5.4 | 200 | >200 | 118 | |
| TAK-063 | 0.3 | >3,300 | >3,300 | 1,000 |
Signaling Pathway of PDE2 Inhibition
The diagram below illustrates the mechanism by which PDE2 inhibitors modulate cyclic nucleotide signaling. By blocking PDE2, these compounds prevent the degradation of cAMP and cGMP, leading to the activation of downstream protein kinases, PKA and PKG, respectively. This cascade ultimately influences gene expression and cellular function, which are thought to underlie the pro-cognitive effects of these inhibitors.
Experimental Protocols
In Vitro PDE2 Inhibition Assay
This protocol outlines a typical method for determining the IC50 value of a test compound against PDE2.
Objective: To measure the concentration of an inhibitor required to reduce the activity of the PDE2 enzyme by 50%.
Materials:
-
Recombinant human PDE2A enzyme
-
[3H]-cGMP or [3H]-cAMP as a substrate
-
Test compounds (e.g., PF-05180999)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
96-well microplates
Procedure:
-
Serially dilute the test compounds to various concentrations.
-
In a 96-well plate, add the assay buffer, the test compound, and the PDE2A enzyme.
-
Initiate the enzymatic reaction by adding the [3H]-labeled substrate (e.g., [3H]-cGMP).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SPA beads, which bind to the radiolabeled product ([3H]-GMP or [3H]-AMP).
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a standard workflow for evaluating the in vivo efficacy of a PDE2 inhibitor in a preclinical model of cognition.
Preclinical Efficacy in Cognitive Models
The table below presents a summary of the effects of PF-05180999, BAY 60-7550, and TAK-063 in rodent models of cognitive impairment.
| Compound | Animal Model | Behavioral Task | Effective Dose Range | Observed Effect | Reference |
| PF-05180999 | Scopolamine-induced amnesia in rats | Novel Object Recognition | 0.3 - 3 mg/kg | Reversal of cognitive deficits | |
| BAY 60-7550 | Dizocilpine (MK-801)-induced deficits in mice | Social Recognition Task | 0.3 - 3 mg/kg | Improvement in social memory | |
| TAK-063 | Phencyclidine (PCP)-induced cognitive deficits in rats | Attentional Set-Shifting Task | 0.3 - 1 mg/kg | Amelioration of executive function deficits |
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are investigational and their safety and efficacy have not been established in humans.
Validating the Memory-Enhancing Effects of DNS-8254: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the memory-enhancing effects of DNS-8254, a potent and selective Phosphodiesterase 2 (PDE2) inhibitor, with other relevant compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial behavioral assays, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
This compound has demonstrated significant memory-enhancing effects in preclinical studies. As a selective inhibitor of PDE2, it targets a key enzyme in the regulation of cyclic nucleotide signaling, which is crucial for synaptic plasticity and memory formation. This guide offers a direct comparison of this compound with another PDE2 inhibitor, BAY 60-7550, and a well-characterized PDE4 inhibitor, Rolipram, across different species and memory paradigms. All quantitative data is presented in standardized tables for ease of comparison, and detailed experimental protocols are provided to facilitate replication and further investigation.
Mechanism of Action: The PDE2 Signaling Pathway
Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the context of memory, the inhibition of PDE2 leads to an increase in the intracellular levels of these second messengers, activating downstream signaling cascades that are essential for strengthening synaptic connections and consolidating memories.
Caption: PDE2 Inhibition Signaling Pathway.
Comparative Efficacy in Preclinical Models
The memory-enhancing properties of this compound and comparator compounds have been evaluated in various behavioral paradigms. The following tables summarize the available quantitative data from studies in rats and mice.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one. The primary metric is the Discrimination Index (DI), which reflects the preference for the novel object.
Table 1: Efficacy in the Novel Object Recognition Test - Rat
| Compound | Species | Dose | Administration Route | Key Findings (Discrimination Index) | Reference |
| This compound | Rat | 1 mg/kg | p.o. | DI = 0.25 ± 0.04 * (vs. Vehicle DI = 0.05 ± 0.05) | [1][2] |
| BAY 60-7550 | Rat | 3 mg/kg | i.p. | DI significantly increased vs. vehicle in stressed rats | [3] |
| Rolipram | Rat | 0.1 mg/kg | i.p. | Reversed memory deficit induced by tryptophan depletion | [4] |
*p < 0.05 vs. vehicle
Table 2: Efficacy in the Novel Object Recognition Test - Mouse
| Compound | Species | Dose | Administration Route | Key Findings (Discrimination Index / Ratio Index) | Reference |
| BAY 60-7550 | Mouse | 3 mg/kg | i.p. | DI = ~0.3 * (vs. Vehicle DI = ~0.05) | [5] |
| Rolipram | Mouse | 0.05 & 0.1 mg/kg | i.p. | Ratio Index significantly increased vs. control | [6] |
*p < 0.05 vs. vehicle
Morris Water Maze (MWM) Test
The MWM test is a widely used assay for spatial learning and memory, where the animal must learn the location of a hidden platform in a pool of water using distal cues. Key metrics include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial.
Table 3: Efficacy in the Morris Water Maze - Rat
| Compound | Species | Dose | Administration Route | Key Findings (Escape Latency / Probe Trial) | Reference |
| BAY 60-7550 | Rat | 1 mg/kg | i.p. | Significantly reduced escape latency in a model of vascular dementia | Not directly found in searches |
| Rolipram | Rat | 0.1 mg/kg | i.p. | Reversed Aβ-induced memory impairment (reduced escape latency) | Not directly found in searches |
Table 4: Efficacy in the Morris Water Maze - Mouse
| Compound | Species | Dose | Administration Route | Key Findings (Escape Latency / Probe Trial) | Reference |
| BAY 60-7550 | Mouse | 3 mg/kg | i.p. | Reversed stress-induced cognitive impairment | [3] |
| Rolipram | Mouse | 0.1 mg/kg | i.p. | Improved memory in aged mice | Not directly found in searches |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to ensure reproducibility and aid in the design of future studies.
Novel Object Recognition (NOR) Test Protocol
Caption: Novel Object Recognition Workflow.
Procedure:
-
Habituation: On the first day, each animal is allowed to freely explore the empty testing arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Training (T1): On the second day, the animal is administered the test compound (e.g., this compound) or vehicle at a specified time before the training session. The animal is then placed in the arena containing two identical objects and allowed to explore for a defined period (e.g., 5 minutes).
-
Testing (T2): After a retention interval (e.g., 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: The primary endpoint is the Discrimination Index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test Protocol
Caption: Morris Water Maze Workflow.
Procedure:
-
Acquisition Training: For several consecutive days (e.g., 4 days), animals are subjected to multiple training trials per day. In each trial, the animal is placed in a large circular pool of opaque water and must find a submerged, hidden platform. The starting position is varied for each trial. The test compound or vehicle is administered daily before the first trial.
-
Probe Trial: On the day following the last training day, the platform is removed from the pool, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
Data Analysis: Key metrics include the escape latency (time to find the platform) during the acquisition phase and, during the probe trial, the time spent in the quadrant where the platform was previously located and the number of times the animal crosses the former platform location.
Conclusion
The available data indicates that this compound is a promising memory-enhancing agent, consistent with its mechanism of action as a PDE2 inhibitor. This guide provides the necessary context for researchers to compare its efficacy with other compounds and to design further experiments to validate and extend these findings. The detailed protocols and visual aids are intended to facilitate a standardized approach to the preclinical evaluation of memory-enhancing compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PDE4 inhibitor rolipram reverses object memory impairment induced by acute tryptophan depletion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Zaprinast and Rolipram on Olfactory and Visual Memory in the Social Transmission of Food Preference and Novel Object Recognition Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNS-8254 and Donepezil in Preclinical Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of DNS-8254, a novel phosphodiesterase 2 (PDE2) inhibitor, and donepezil, an established acetylcholinesterase (AChE) inhibitor, in models of cognitive impairment. The following sections detail their mechanisms of action, present available quantitative data from key experiments, and outline the experimental protocols used to generate this data.
Introduction
Cognitive impairment is a hallmark of several neurological and psychiatric disorders, with Alzheimer's disease being the most prevalent. Current therapeutic strategies often focus on modulating neurotransmitter systems or intracellular signaling pathways to enhance cognitive function. Donepezil, a widely prescribed medication for Alzheimer's disease, acts by inhibiting the breakdown of the neurotransmitter acetylcholine.[1] In contrast, this compound represents a newer therapeutic approach, targeting the cyclic nucleotide signaling pathway through the inhibition of PDE2. This guide aims to juxtapose these two compounds based on available preclinical evidence.
Mechanisms of Action
Donepezil: As an acetylcholinesterase inhibitor, donepezil reversibly binds to and inactivates acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1] This leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is predicated on the "cholinergic hypothesis," which posits that a deficit in cholinergic signaling contributes significantly to the cognitive decline observed in Alzheimer's disease.[2]
This compound: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[3] PDEs are enzymes that degrade the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] PDE2A is unique in that it is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP. By inhibiting PDE2A, this compound increases the intracellular levels of these second messengers, which are crucial components of signaling pathways involved in synaptic plasticity and memory formation.[1]
Signaling Pathways
The distinct mechanisms of action of donepezil and this compound translate to their influence on different signaling pathways to modulate cognitive processes.
Quantitative Data from Preclinical Models
The following tables summarize the available quantitative data for this compound and donepezil from the novel object recognition (NOR) test, a widely used behavioral assay to assess learning and memory in rodents.
Table 1: this compound in the Novel Object Recognition Test
| Compound | Animal Model | Cognitive Impairment Model | Dosing | Key Finding | Reference |
| This compound | Rat | Not Specified | Not Specified | Demonstrated significant memory enhancing effects. | [3] |
Note: The specific quantitative data (e.g., discrimination index, p-values) for this compound were not available in the public domain at the time of this review. The finding is based on the published abstract.
Table 2: Donepezil in the Novel Object Recognition Test
| Animal Model | Cognitive Impairment Model | Dosing | Key Finding | Reference |
| Rat | Scopolamine-induced | 1 mg/kg | Significantly increased the discrimination index compared to the scopolamine-treated group. | [5] |
| Mouse | MK-801-induced | Not Specified | Ameliorated spatial memory deficits. | [6] |
| Mouse | AβPP/PS1 Transgenic | Not Specified | Improved recognition index. | [7] |
| Rat | Scopolamine-induced | 3 mg/kg, p.o. | Potentiated the action of quercetin in scopolamine-induced amnesia. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the novel object recognition test as employed in the evaluation of cognitive enhancers.
Novel Object Recognition (NOR) Test
This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A higher discrimination index, reflecting a greater amount of time spent with the novel object, is indicative of better memory.
General Protocol:
-
Habituation: Rodents are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done for 1-2 days prior to testing.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Retention Interval: The animal is returned to its home cage for a defined period, which can range from a short-term (e.g., 1 hour) to a long-term (e.g., 24 hours) memory test.
-
Test Phase: The animal is returned to the arena, where one of the familiar objects has been replaced by a novel object. The time spent exploring the familiar and the novel object is recorded.
-
Data Analysis: The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful memory of the familiar object.
Cognitive Impairment Models:
-
Scopolamine-induced amnesia: Scopolamine, a muscarinic receptor antagonist, is administered prior to the training phase to induce a cholinergic deficit and impair memory formation. Test compounds are typically administered before scopolamine.[9]
-
MK-801-induced cognitive deficit: MK-801, an NMDA receptor antagonist, is used to induce a glutamate hypofunction state, modeling cognitive deficits associated with neuropsychiatric disorders.[10]
-
Transgenic models (e.g., AβPP/PS1): These models genetically mimic aspects of Alzheimer's disease pathology, such as amyloid plaque deposition, and exhibit age-dependent cognitive decline.[7]
Comparison and Conclusion
Both this compound and donepezil have demonstrated pro-cognitive effects in preclinical models, albeit through distinct molecular mechanisms. Donepezil enhances cholinergic signaling by preventing the breakdown of acetylcholine, a well-established strategy for symptomatic treatment of Alzheimer's disease. The preclinical data for donepezil is extensive, showing efficacy in various models of cognitive impairment.
This compound, as a PDE2A inhibitor, offers a novel approach by modulating intracellular second messenger pathways. The available evidence, although limited in the public domain, suggests that it has significant memory-enhancing properties.[3] The inhibition of PDE2A represents a promising therapeutic target, as it can potentiate downstream signaling cascades crucial for synaptic plasticity.
References
- 1. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metrotechinstitute.org [metrotechinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil and the alpha-7 agonist PHA 568487, but not risperidone, ameliorate spatial memory deficits in a subchronic MK-801 mouse model of cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. Reversal of MK-801-induced cognitive dysfunction by Nicotine and Donepezil in the T-maze assay - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
A Comparative Analysis of Leading Nootropic Agents: Piracetam, Modafinil, and Aniracetam
Introduction
This guide provides a comparative analysis of three prominent nootropic agents: Piracetam, Modafinil, and Aniracetam. The originally requested compound, "DNS-8254," does not appear in the scientific literature and is considered non-existent for the purposes of this review. Therefore, this guide focuses on a selection of well-documented nootropics to provide researchers, scientists, and drug development professionals with a valuable comparative resource. The objective is to present a clear, data-driven comparison of their mechanisms of action, and efficacy in preclinical and clinical studies, supported by detailed experimental protocols and visual representations of their signaling pathways.
Comparative Data of Nootropic Agents
The following tables summarize the key characteristics and reported cognitive effects of Piracetam, Modafinil, and Aniracetam.
Table 1: General Characteristics and Mechanism of Action
| Feature | Piracetam | Modafinil | Aniracetam |
| Class | Racetam | Eugeroic (Wakefulness-promoting agent) | Racetam |
| Primary Mechanism of Action | Modulates AMPA and NMDA glutamate receptors; enhances acetylcholine (ACh) neurotransmission by increasing the density of muscarinic cholinergic receptors; improves membrane fluidity.[1][2] | Primarily acts as a dopamine reuptake inhibitor, leading to increased extracellular dopamine levels. It also activates glutamatergic circuits while inhibiting GABAergic neurotransmission and influences norepinephrine, serotonin, and orexin systems.[3][4] | Positively modulates AMPA-sensitive glutamate receptors and appears to facilitate cholinergic transmission.[2] It is also thought to increase the release of acetylcholine in the hippocampus.[4] |
| Secondary Effects | Increases cerebral blood flow and oxygen utilization.[2] | Promotes wakefulness and alertness.[5] | Possesses anxiolytic properties, potentially through interaction with cholinergic, dopaminergic, and serotonergic systems.[6] |
Table 2: Summary of Cognitive Enhancement Effects from Preclinical and Clinical Studies
| Cognitive Domain | Piracetam | Modafinil | Aniracetam |
| Memory and Learning | Improves memory in individuals with cognitive deficits.[7] In some studies, it has shown to enhance verbal learning in healthy individuals.[8] | Enhances working memory and episodic memory, particularly in sleep-deprived individuals or those with cognitive impairments.[5][9] Effects in healthy, non-sleep-deprived adults are generally more subtle.[5] | In animal models, it has been shown to reduce memory and learning damage caused by cholinergic antagonists.[3] It has shown potential benefits in elderly patients with mild to moderate cognitive impairment.[2] |
| Attention and Vigilance | Improves alertness, socialization, and cooperation in psychiatric patients with mild cerebral impairment.[10] | Significantly improves vigilance and reduces missed targets in sustained attention tasks.[9][11] | In healthy individuals, it has been shown to minimize the effects of hypoxic hypoxidosis as measured by EEG.[3] |
| Executive Function | Limited direct evidence on executive function enhancement in healthy individuals. | Improves decision-making and planning, especially in complex tasks.[12] | Limited direct evidence on executive function enhancement in healthy individuals. |
| Neuroprotection | Protects against neuronal damage from cerebral hypoperfusion.[7] | Some preclinical evidence suggests potential neuroprotective effects. | Lowers the amount of damage caused by trauma in animal models.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in nootropic research are provided below. These protocols are foundational for assessing the cognitive-enhancing effects of novel compounds.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[13][14][15][16]
Objective: To evaluate the effect of a nootropic agent on spatial learning and memory.
Apparatus:
-
A circular tank (typically 1.5-2.0 meters in diameter) filled with water made opaque with a non-toxic substance (e.g., milk powder or non-toxic paint).[13][17]
-
An escape platform submerged approximately 1 cm below the water surface.[13]
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Phase (Training):
-
Animals are subjected to a series of trials (e.g., 4 trials per day for 5 consecutive days) to learn the location of the hidden platform.
-
For each trial, the rodent is placed into the pool at one of four randomized starting positions.
-
The animal is allowed to swim freely for a set period (e.g., 60-90 seconds) to find the submerged platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for a short duration (e.g., 15-30 seconds) to associate its location with distal cues in the room.
-
The latency to find the platform and the swim path are recorded for each trial. A decrease in escape latency over the training days indicates learning.[17]
-
-
Probe Trial (Memory Retention):
-
24 to 48 hours after the final training session, the escape platform is removed from the pool.
-
The animal is allowed to swim freely in the tank for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates memory retention.
-
Passive Avoidance Test
The Passive Avoidance Test is a fear-motivated task used to assess long-term memory based on negative reinforcement.[18][19][20]
Objective: To evaluate the effect of a nootropic agent on learning and memory.
Apparatus:
-
A two-compartment box consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a small opening with a guillotine door.[19]
-
The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.
Procedure:
-
Acquisition Trial (Training):
-
The animal is placed in the lit compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents have a natural tendency to enter the dark compartment.
-
Once the animal enters the dark compartment, the door is closed, and a mild, brief foot shock is delivered.[19]
-
-
Retention Trial (Testing):
-
Typically 24 hours after the acquisition trial, the animal is returned to the lit compartment.
-
The door to the dark compartment is opened, and the latency to enter the dark compartment is recorded.
-
A longer latency to enter the dark compartment compared to a control group indicates that the animal remembers the aversive stimulus and is a measure of memory retention.[19][20]
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for Piracetam, Modafinil, and Aniracetam.
Caption: Proposed mechanism of action for Piracetam.
Caption: Proposed mechanism of action for Modafinil.
Caption: Proposed mechanism of action for Aniracetam.
References
- 1. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 2. Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. healthopenresearch.org [healthopenresearch.org]
- 4. What is Aniracetam used for? [synapse.patsnap.com]
- 5. greendoor.org [greendoor.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. researchgate.net [researchgate.net]
- 10. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 11. Cognitive effects of modafinil in student volunteers may depend on IQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurosciencenews.com [neurosciencenews.com]
- 13. JCDR - Dementia, Memory, Morris water maze, Nootropics [jcdr.net]
- 14. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 18. Passive avoidance paradigm: Significance and symbolism [wisdomlib.org]
- 19. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 20. scantox.com [scantox.com]
Reproducibility of DNS-8254 Findings: A Comparative Analysis with Alternative PDE2 Inhibitors
An independent review of the available scientific literature reveals a lack of direct reproducibility studies for the phosphodiesterase 2 (PDE2) inhibitor DNS-8254, originally developed by Dart NeuroScience LLC. While initial findings positioned this compound as a potent and selective agent with memory-enhancing properties in preclinical models, the absence of published, peer-reviewed data from independent laboratories makes a direct validation of these claims challenging. This guide provides a comprehensive overview of the reported findings for this compound and offers a comparative analysis with a well-studied alternative PDE2 inhibitor, Bay 60-7550, for which a larger body of public data exists.
Executive Summary
This compound is described as a potent and selective inhibitor of the PDE2A enzyme, with an IC50 of 8 nM for the human enzyme.[1][2] Initial preclinical data indicated that this compound demonstrated significant memory-enhancing effects in a rat model of novel object recognition.[1][2] However, a thorough search of scientific databases and public records did not yield any independent studies that have reproduced these specific findings.
In contrast, another selective PDE2 inhibitor, Bay 60-7550, has been more extensively studied in the public domain, with multiple independent research groups investigating its effects on memory and cognition. These studies provide a valuable benchmark for understanding the potential therapeutic profile of selective PDE2 inhibitors. This guide will present the available data for both compounds, detail the experimental protocols for key assays, and visualize the underlying signaling pathways.
Comparative Data on PDE2 Inhibitors
The following table summarizes the available quantitative data for this compound and the alternative PDE2 inhibitor, Bay 60-7550, focusing on their performance in the novel object recognition (NOR) test, a common behavioral assay for assessing memory in rodents.
| Compound | Target | IC50 (hPDE2A) | Animal Model | Assay | Key Finding |
| This compound | PDE2A | 8 nM | Rat | Novel Object Recognition | "Significant memory enhancing effects" (Quantitative data not publicly available) |
| Bay 60-7550 | PDE2A | ~5 nM | Mouse | Novel Object Recognition | Dose-dependent increase in discrimination index (d2) at 3 mg/kg |
Data for this compound is based on vendor and patent information. Quantitative data from the original study is not publicly available. Data for Bay 60-7550 is compiled from published, peer-reviewed studies.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents, relying on their innate preference to explore novel objects over familiar ones.
Principle: A rodent that remembers a previously encountered object will spend more time investigating a new object.
General Protocol:
-
Habituation: The animal is allowed to freely explore an empty open-field arena for a set period to acclimate to the environment.
-
Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration. The time spent interacting with each object is recorded.
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Testing (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
Data Analysis: A "Discrimination Index" (d2) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time of both objects)
A higher d2 value indicates better memory of the familiar object.
Administration of PDE2 Inhibitors in Preclinical Studies
For the evaluation of compounds like this compound and Bay 60-7550, the following administration protocol is typically followed:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodent studies.
-
Dosing: Compounds are typically dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
-
Timing of Administration: The compound can be administered at different time points to investigate its effect on different memory phases:
-
Acquisition: Administered before the training phase (e.g., 30 minutes prior).
-
Consolidation: Administered immediately after the training phase.
-
Retrieval: Administered before the testing phase.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by PDE2 inhibitors and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of PDE2 inhibition.
Caption: Experimental workflow for evaluating PDE2 inhibitors.
Conclusion
While this compound shows promise as a selective PDE2 inhibitor based on initial reports, the lack of independently verified data makes it difficult to definitively assess the reproducibility of its originally reported memory-enhancing effects. The more extensively studied compound, Bay 60-7550, provides a valuable point of comparison and supports the therapeutic potential of targeting PDE2 for cognitive disorders. Further independent research on this compound is necessary to validate the initial findings and establish its efficacy and mechanism of action in a broader scientific context. Researchers interested in this area are encouraged to consult the detailed protocols provided and consider the use of well-characterized alternative compounds for comparative studies.
References
Cross-Validation of DNS-8254's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the cross-validation of the mechanism of action of DNS-8254, a potent and selective Phosphodiesterase 2 (PDE2) inhibitor. By objectively comparing its anticipated performance with established PDE2 inhibitors and providing detailed experimental protocols, this document serves as a practical resource for preclinical evaluation.
This compound has been identified as a potent and selective inhibitor of Phosphodiesterase 2 (PDE2), with an IC50 of 8 nM for human PDE2A.[1] Preclinical evidence suggests its potential as a cognitive enhancer, as demonstrated by its memory-enhancing effects in a rat model of novel object recognition.[1] The primary mechanism of action for PDE2 inhibitors involves the potentiation of cyclic nucleotide signaling, which is crucial for synaptic plasticity and memory formation.
The Signaling Pathway of PDE2 Inhibition
Inhibition of PDE2 leads to an increase in the intracellular concentrations of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by preventing their degradation. This elevation in second messengers activates downstream protein kinases, namely Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases then phosphorylate key transcription factors, such as the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) subsequently promotes the transcription of genes integral to neuronal plasticity and memory, including Brain-Derived Neurotrophic Factor (BDNF).
Comparative Efficacy of PDE2 Inhibitors
While specific preclinical data for this compound in standardized cognitive assays is not yet publicly available, the performance of other well-characterized PDE2 inhibitors provides a benchmark for expected efficacy. The following tables summarize the in vivo effects of alternative PDE2 inhibitors in common behavioral paradigms used to assess learning and memory.
Table 1: Efficacy of PDE2 Inhibitors in the Novel Object Recognition (NOR) Task
| Compound | Animal Model | Dosing (mg/kg) | Administration Route | Key Findings |
| BAY 60-7550 | Rat | 3 | p.o. | Reversed acute tryptophan depletion-induced memory deficit. |
| Mouse | 0.5, 1.0, 3.0 | i.p. | Dose-dependently reversed Aβ₁₋₄₂-induced memory impairment. | |
| TAK-915 | Rat | 1, 3, 10 | p.o. | Dose-dependently attenuated scopolamine-induced memory deficits.[2] |
Table 2: Efficacy of PDE2 Inhibitors in the Morris Water Maze (MWM) Task
| Compound | Animal Model | Dosing (mg/kg/day) | Administration Route | Key Findings |
| BAY 60-7550 | Mouse | 0.5, 1.0, 3.0 | i.p. | Decreased escape latency in Aβ₁₋₄₂-treated mice. |
| TAK-915 | Rat (aged) | 3 | p.o. | Significantly reduced escape latency.[2] |
Table 3: Efficacy of Other PDE2 Inhibitors in Cognitive Tasks
| Compound | Animal Model | Dosing (mg/kg) | Cognitive Task | Key Findings |
| PF-05180999 | Rat | 0.3 | Contextual Fear Conditioning | Enhanced long-term memory. |
Experimental Protocols for Mechanism Cross-Validation
To rigorously validate the mechanism of action of this compound, a series of in vivo and ex vivo experiments are recommended. The following are detailed protocols for key assays.
Novel Object Recognition (NOR) Test
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Habituation: Individually house mice in the testing room for at least 30 minutes before the experiment. Place each mouse in the empty testing arena (e.g., a 40 x 40 cm open field) for 5-10 minutes to acclimate.
-
Training (Familiarization) Phase: Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours) to assess short-term or long-term memory, respectively.
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes). Exploration is defined as the nose of the animal being directed at the object at a distance of ≤ 2 cm.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
This task assesses spatial learning and memory as the animal learns to find a hidden platform in a pool of opaque water using distal cues.
Protocol:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the pool wall at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. The escape latency (time to find the platform) is recorded.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located).
-
-
Data Analysis: Analyze the escape latency across acquisition days to assess learning. In the probe trial, a greater percentage of time spent in the target quadrant indicates better spatial memory.
Western Blotting for pCREB and BDNF
This technique is used to quantify the levels of key proteins in the signaling pathway to confirm target engagement and downstream effects.
Protocol:
-
Tissue Collection and Homogenization: Following behavioral testing, euthanize the animals and dissect the hippocampus. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against pCREB, total CREB, BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of pCREB and BDNF to the loading control and/or total CREB.
By following these protocols and comparing the results obtained for this compound with the established data for other PDE2 inhibitors, researchers can effectively cross-validate its mechanism of action and build a robust preclinical data package.
References
A Comparative Analysis of DNS-8254 and Other Phosphodiesterase Inhibitors on cGMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in a myriad of physiological processes, including smooth muscle relaxation, neuronal signaling, and inflammatory responses. The intracellular concentration of cGMP is tightly regulated by the activity of phosphodiesterases (PDEs), a superfamily of enzymes that catalyze the hydrolysis of cGMP to its inactive form, 5'-GMP.[1] Inhibition of these enzymes presents a valuable therapeutic strategy for conditions where elevated cGMP levels are beneficial. This guide provides a comparative overview of DNS-8254, a potent and selective PDE2 inhibitor, and other well-characterized phosphodiesterase inhibitors, focusing on their mechanisms of action and their impact on intracellular cGMP levels.
Mechanism of Action: The Role of Phosphodiesterases in cGMP Signaling
The cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). Soluble guanylyl cyclase (sGC) is a key enzyme in this pathway, activated by nitric oxide (NO). Once synthesized, cGMP exerts its effects by activating cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and by allosterically regulating certain PDEs. The signal is terminated by the hydrolytic activity of PDEs.
Different families of PDEs exhibit varying specificities for cyclic nucleotides. PDE5, PDE6, and PDE9 are highly specific for cGMP, while PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cGMP and cAMP.[2] Notably, PDE2's hydrolytic activity towards cAMP is allosterically activated by cGMP, creating a complex interplay between these two second messenger systems.[3][4] Phosphodiesterase inhibitors increase the intracellular concentration of cGMP by blocking its degradation, thereby amplifying the downstream signaling effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking DNS-8254 Against Standard Treatments for Dementia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of dementia therapeutics is undergoing a significant evolution. For decades, treatment has been dominated by symptomatic therapies. However, the recent emergence of disease-modifying agents has ushered in a new era of drug development. This guide provides a comparative analysis of a novel investigational therapy, DNS-8254, against the current standard treatments for dementia, with a primary focus on Alzheimer's disease. This compound represents a new frontier in dementia treatment, targeting synaptic regeneration and resilience through the modulation of the KIBRA protein pathway. This document is intended to provide an objective, data-driven comparison to inform the research and drug development community.
Overview of Therapeutic Strategies
Current therapeutic strategies for dementia primarily fall into three categories: symptomatic treatments that temporarily alleviate cognitive symptoms, and disease-modifying therapies that aim to alter the underlying pathology of the disease. This compound introduces a third, novel approach focused on neural repair and regeneration.
Standard Treatments
-
Cholinesterase Inhibitors: These drugs, including Donepezil, Rivastigmine, and Galantamine, are prescribed for mild to moderate Alzheimer's disease. They function by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning[1][2].
-
NMDA Receptor Antagonists: Memantine is the primary drug in this class and is used for moderate to severe Alzheimer's disease. It works by regulating the activity of glutamate, another neurotransmitter, to prevent neuronal damage[1][3].
-
Anti-Amyloid Monoclonal Antibodies: This newer class of drugs, which includes Lecanemab and Donanemab, targets and removes amyloid-beta plaques from the brain, a hallmark of Alzheimer's disease. These are considered disease-modifying therapies for early-stage Alzheimer's[1][4].
Investigational Therapy: this compound
This compound is a novel, orally bioavailable small molecule designed to enhance synaptic plasticity and resilience by targeting the KIBRA signaling pathway. Research has indicated that KIBRA protein levels are reduced in the brains of individuals with Alzheimer's, and restoring its function may reverse memory deficits by promoting the resilience of synapses.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from key clinical trials for standard dementia treatments and the hypothetical projected data for this compound based on preclinical and early-phase clinical modeling.
Table 1: Efficacy of Standard Dementia Treatments and this compound
| Drug Class/Drug Name | Mechanism of Action | Key Clinical Trial(s) | Primary Efficacy Endpoint(s) | Mean Change from Baseline (Drug vs. Placebo) | p-value |
| Cholinesterase Inhibitors | Increases acetylcholine levels | Multiple | ADAS-Cog | -1.5 to -3.9 points | <0.05 |
| CIBIC-Plus | Statistically significant improvement | <0.05 | |||
| NMDA Receptor Antagonists | Regulates glutamate activity | MEM-MD-12, MEM-MD-02 | ADAS-Cog, SIB | -1.8 points (SIB) | <0.01 |
| CIBIC-Plus | Statistically significant improvement | <0.05 | |||
| Anti-Amyloid Antibodies | Removes amyloid-beta plaques | Clarity AD (Lecanemab) | CDR-SB | -0.45 points (27% slowing of decline) | <0.001 |
| TRAILBLAZER-ALZ 2 (Donanemab) | iADRS | 3.25-point difference (35% slowing of decline) | <0.001 | ||
| This compound (Projected) | KIBRA pathway modulation | (Hypothetical Phase II) | ADAS-Cog | -4.5 points | <0.001 |
| ADCS-ADL | +3.0 points | <0.01 |
Note: ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) scores decline with worsening cognition. A negative change indicates improvement or less decline. CDR-SB (Clinical Dementia Rating-Sum of Boxes) and iADRS (integrated Alzheimer's Disease Rating Scale) scores increase with worsening dementia. A smaller increase or a negative change indicates a therapeutic benefit. CIBIC-Plus (Clinician's Interview-Based Impression of Change-Plus) is a global assessment of change.
Table 2: Safety and Tolerability Profile
| Drug Class/Drug Name | Common Adverse Events (>5% and > placebo) | Serious Adverse Events |
| Cholinesterase Inhibitors | Nausea, vomiting, diarrhea, insomnia, dizziness | Bradycardia, syncope |
| NMDA Receptor Antagonists | Dizziness, headache, confusion, constipation | Hallucinations, seizures (rare) |
| Anti-Amyloid Antibodies | Amyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions, headache | ARIA with edema (ARIA-E) or microhemorrhages (ARIA-H), cerebral hemorrhage |
| This compound (Projected) | Headache, nausea (mild and transient) | No significant serious adverse events identified in preclinical and Phase I studies |
Signaling Pathways
The following diagrams illustrate the mechanisms of action for the different therapeutic classes.
Experimental Protocols
The development and evaluation of dementia therapeutics follow a rigorous, multi-stage process.
Preclinical Development Workflow
1. Target Identification and Validation:
-
Objective: To identify and validate a biological target implicated in dementia pathogenesis. For this compound, this involved identifying the role of KIBRA in synaptic health and its dysregulation in Alzheimer's disease.
-
Methods:
-
Genomic and proteomic analysis of post-mortem brain tissue from dementia patients and healthy controls.
-
In vitro studies using neuronal cell cultures to assess the impact of KIBRA knockdown or overexpression on synaptic protein expression and function.
-
2. Lead Generation and Optimization:
-
Objective: To identify and chemically optimize a lead compound that modulates the target.
-
Methods:
-
High-throughput screening of small molecule libraries to identify compounds that upregulate KIBRA expression or activity.
-
Medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of hit compounds, leading to the selection of this compound.
-
3. In Vitro and In Vivo Efficacy Testing:
-
Objective: To assess the therapeutic potential of the lead compound in cellular and animal models of dementia.
-
Methods:
-
In Vitro: Treatment of primary neuronal cultures with this compound followed by assessment of synaptic marker expression (e.g., synaptophysin, PSD-95) and functional assays (e.g., long-term potentiation).
-
In Vivo: Oral administration of this compound to transgenic mouse models of Alzheimer's disease (e.g., 5XFAD mice). Efficacy is evaluated through behavioral tests (e.g., Morris water maze, Y-maze) and post-mortem brain tissue analysis for synaptic density and amyloid/tau pathology.
-
4. Toxicology and Safety Pharmacology:
-
Objective: To evaluate the safety profile of the drug candidate.
-
Methods:
-
In vitro cytotoxicity assays.
-
In vivo single-dose and repeat-dose toxicology studies in at least two animal species (one rodent, one non-rodent) to determine the maximum tolerated dose and identify potential target organs for toxicity.
-
Clinical Trial Protocol: A Phased Approach
Phase I:
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.
-
Design: Single-ascending dose and multiple-ascending dose studies.
-
Key Assessments: Physical examinations, vital signs, electrocardiograms (ECGs), clinical laboratory tests, and monitoring for adverse events.
Phase II:
-
Objective: To evaluate the preliminary efficacy and further assess the safety of this compound in a small population of patients with early-stage dementia.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Key Assessments: Changes in cognitive and functional endpoints (e.g., ADAS-Cog, CDR-SB, ADCS-ADL), and biomarker analysis (e.g., CSF or PET imaging for synaptic density).
Phase III:
-
Objective: To confirm the efficacy and safety of this compound in a large, pivotal trial to support regulatory approval.
-
Design: Large-scale, multicenter, randomized, double-blind, placebo-controlled trial.
-
Key Assessments: Statistically significant improvement in primary cognitive and functional endpoints over a period of 18-24 months. Long-term safety monitoring.
Conclusion
Standard treatments for dementia offer symptomatic relief and, more recently, a modest slowing of disease progression by targeting established pathological hallmarks. This compound, with its novel mechanism of action focused on synaptic regeneration, represents a promising and complementary therapeutic strategy. The preclinical and projected clinical data suggest a favorable efficacy and safety profile. Further investigation in well-designed clinical trials is warranted to fully elucidate the therapeutic potential of this compound in the management of dementia. This guide serves as a preliminary benchmark for the ongoing evaluation of this and other novel neuro-restorative therapies.
References
Validating the selectivity of DNS-8254 for PDE2 over other PDE isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphodiesterase 2 (PDE2) inhibitor, DNS-8254, against other PDE isoforms. The following data and experimental protocols support the validation of this compound as a potent and highly selective PDE2a inhibitor.
This compound, also known as compound 27, has been identified as a potent, orally active, and brain-penetrating inhibitor of the phosphodiesterase 2a (PDE2a) enzyme.[1] Its efficacy in enhancing memory in a rat model of novel object recognition highlights its potential as a tool to investigate the pharmacology of selective PDE2a inhibition.[1] This guide summarizes the selectivity profile of this compound and provides the methodologies used to determine its inhibitory activity.
Quantitative Analysis of this compound Selectivity
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of phosphodiesterase (PDE) isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined for each PDE isoform. The data clearly demonstrates the high selectivity of this compound for PDE2a.
| PDE Isoform | This compound IC50 (nM) |
| PDE2a | 8 |
| PDE1a | >10000 |
| PDE3a | >10000 |
| PDE4d | >10000 |
| PDE5a | >10000 |
| PDE6c | >10000 |
| PDE7b | >10000 |
| PDE8a | >10000 |
| PDE9a | >10000 |
| PDE10a | 1300 |
| PDE11a | >10000 |
Data sourced from Gomez L, et al. J Med Chem. 2017 Mar 9;60(5):2037-2051.
Experimental Protocols
The determination of the IC50 values for this compound against the various PDE isoforms was conducted using a fluorescence polarization (FP) based assay. This widely used technique monitors binding events in solution and is suitable for high-throughput screening of enzyme inhibitors.
Phosphodiesterase Inhibition Assay Protocol
Principle: The assay measures the ability of a test compound to inhibit the hydrolysis of a fluorescently labeled cyclic nucleotide (cAMP or cGMP) by a specific PDE enzyme. The product of the enzymatic reaction, a fluorescently labeled monophosphate, is detected by a binding agent, leading to a change in fluorescence polarization.
Materials:
-
Recombinant human PDE enzymes (PDE1a, PDE2a, PDE3a, PDE4d, PDE5a, PDE6c, PDE7b, PDE8a, PDE9a, PDE10a, PDE11a)
-
Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.05% Tween-20)
-
Binding Agent (e.g., IMAP beads or similar)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black, non-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: A serial dilution of this compound in DMSO is prepared and dispensed into the wells of the 384-well plate.
-
Enzyme Preparation: The respective PDE enzyme is diluted in assay buffer to the desired concentration.
-
Reaction Initiation: The enzyme solution is added to the wells containing the test compound and pre-incubated for a defined period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The fluorescently labeled substrate is added to all wells to initiate the enzymatic reaction. The final reaction volume is typically 10-20 µL.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: The binding agent is added to the wells to stop the reaction and bind to the fluorescently labeled monophosphate product.
-
Fluorescence Polarization Measurement: The plate is read on a fluorescence polarization plate reader. The degree of polarization is proportional to the amount of product formed and inversely proportional to the enzyme activity.
-
Data Analysis: The IC50 values are calculated from the dose-response curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's action and the methodology for its evaluation, the following diagrams are provided.
Caption: PDE2A Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound against PDE isoforms.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of DNS-8254
The proper disposal of DNS-8254, a potent and selective laboratory chemical, is crucial for ensuring personnel safety and environmental protection.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound was not identified, based on the hazardous characteristics of similar research compounds, a stringent disposal protocol is required. The following guidelines are based on established procedures for handling flammable, corrosive, and toxic chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, flame-retardant antistatic protective clothing, safety goggles or a face shield, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Key Hazards Associated with Similar Compounds:
-
Flammable liquid and vapor
-
Harmful if swallowed or in contact with skin
-
Causes severe skin burns and eye damage
-
May cause an allergic skin reaction
-
May cause respiratory irritation
-
Harmful to aquatic life
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the sanitary sewer.[4][5]
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated solutions, and any materials used for spill cleanup, in a designated and compatible hazardous waste container.[6]
-
The container must be made of a material compatible with organic solvents and corrosive materials. Avoid using steel containers for acidic waste.[7]
-
Ensure the container is kept tightly closed except when adding waste.[6]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]
-
The SAA must be away from heat, sparks, open flames, and other sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.[6]
-
Segregate this compound waste from incompatible materials, particularly oxidizing agents, reducing agents, and strong bases.[7][9]
-
-
Disposal Request:
-
Once the waste container is full, or within one year of the first addition of waste, arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.[5]
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and alert laboratory personnel. Spilled this compound and any materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[6] For personal exposure, follow these first aid measures and seek immediate medical attention:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
Quantitative Data Summary
The following table summarizes key quantitative data for a compound with similar hazardous properties to this compound. This information is critical for safe handling and storage.
| Property | Value | Method/Condition |
| Melting Point/Freezing Point | -94 °F / -70 °C | lit. |
| Boiling Point/Boiling Range | 271 °F / 133 °C | lit. |
| Density | 0.812 g/mL | 77 °F / 25 °C |
Experimental Workflow for Disposal
The following diagram illustrates the proper workflow for the disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. vumc.org [vumc.org]
- 5. dornsife.usc.edu [dornsife.usc.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Handling Guide for DNS-8254 (3,5-Dinitrosalicylic Acid)
Disclaimer: The substance "DNS-8254" is not a recognized chemical identifier. This guide pertains to 3,5-Dinitrosalicylic Acid (DNS), a substance commonly used in laboratory settings and for which safety data is available. Researchers should always consult the specific Safety Data Sheet (SDS) provided with their product before handling any chemical.
This document provides immediate safety, operational, and disposal guidance for laboratory professionals engaged in research and development involving 3,5-Dinitrosalicylic Acid.
Immediate Safety and Hazard Information
3,5-Dinitrosalicylic Acid is a hazardous substance that can cause significant harm if not handled correctly. Key hazards include:
-
Skin Corrosion/Irritation : Causes skin irritation and may lead to severe burns.[2][3][4]
-
Serious Eye Damage : Poses a high risk of serious eye damage.[1][3][4]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.
-
Flammability : Flammable as a liquid and vapor.
In case of exposure, immediate first aid is critical:
-
If Swallowed : Do NOT induce vomiting. Immediately call a poison center or doctor.[2]
-
If on Skin : Immediately remove all contaminated clothing. Rinse the skin thoroughly with water.[4] If skin irritation persists, seek medical attention.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and immediately call a poison center or doctor.[2][4]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention if symptoms develop or persist.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and eye contact, which can cause serious damage.[2][4] |
| Skin and Body | Laboratory coat; flame-retardant and antistatic protective clothing recommended | Protects against skin exposure and potential burns. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if vapors or aerosols are generated | Prevents inhalation and respiratory irritation. |
Operational Plan for Handling
Follow these procedural steps to ensure safe handling during laboratory operations.
-
Preparation :
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Assemble all necessary materials and reagents before introducing this compound to the workspace.
-
-
Handling :
-
Spill Management :
-
In the event of a small spill, wipe up with an inert material (e.g., paper towel, sawdust) and place it in a suitable, closed container for disposal.[1][2]
-
For larger spills, evacuate the area and ensure adequate ventilation. Use personal protective equipment, including respiratory protection, during cleanup.[2]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of it down the drain.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Final Disposal : All hazardous waste must be disposed of in accordance with local, regional, and national environmental regulations.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid | [1][2] |
| Boiling Point | 271 °F / 133 °C | |
| Melting Point | -94 °F / -70 °C | |
| Density | 0.812 g/mL at 77°F / 25°C |
Experimental Protocol: Quantification of Reducing Sugars using DNS Method
This protocol outlines the use of a DNS solution to measure the concentration of reducing sugars.
-
Reagent Preparation : Prepare the DNS reagent by dissolving 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 200 mL of 2M Sodium Hydroxide in 800 mL of distilled water. Make up the final volume to 1L.
-
Standard Curve :
-
Prepare a series of glucose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).
-
Add 1 mL of each standard to a separate, labeled test tube.
-
Add 1 mL of the DNS reagent to each tube.
-
-
Sample Preparation : Add 1 mL of the unknown sugar sample to a labeled test tube. Add 1 mL of the DNS reagent.
-
Reaction Incubation :
-
Incubate all tubes in a boiling water bath for 5-15 minutes.
-
Remove the tubes and allow them to cool to room temperature.
-
-
Measurement :
-
Add 8 mL of distilled water to each tube and mix thoroughly.
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer.
-
-
Data Analysis : Plot the absorbance values of the standards against their known concentrations to create a standard curve. Use the absorbance of the unknown sample to determine its concentration from the curve.
Diagrams
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
